molecular formula C9H12ClN B095525 3-(3-Chlorophenyl)propan-1-amine CAS No. 18655-49-7

3-(3-Chlorophenyl)propan-1-amine

Cat. No.: B095525
CAS No.: 18655-49-7
M. Wt: 169.65 g/mol
InChI Key: DWCPCBZNAUDRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)propan-1-amine (: 18655-49-7) is an organic compound with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol. This primary amine, characterized by a three-carbon alkyl chain linking a 3-chlorophenyl ring and a reactive amino group, serves as a versatile and valuable building block in contemporary medicinal chemistry and pharmacological research . The core structure of this compound provides a privileged scaffold for the design and synthesis of novel therapeutic agents. Its significance stems from the synergistic effect of its two key functional groups: the chlorinated aromatic ring influences molecular lipophilicity and engages in specific target binding, while the primary amine allows for further chemical derivatization into amides, sulfonamides, and Schiff bases, or serves as a key component in heterocycle formation . This compound is a key intermediate in the synthesis of more complex molecules investigated for their activity on the central nervous system. Its framework is integral to the development of compounds that act as ligands for biogenic amine transporters, modulating the uptake of neurotransmitters such as dopamine and serotonin, which is a key mechanism for potential treatments for mood disorders and ADHD . Furthermore, its structural motif is found in derivatives studied as potential calcium channel inhibitors . Beyond neuroscience, this chemical scaffold demonstrates utility in other therapeutic areas. The 3-phenylpropan-1-amine structure is incorporated into novel molecules designed as anti-infective agents targeting bacterial infections, including drug-resistant strains . Related structural analogs, such as the 1,3-diphenylpropan-1-one scaffold, have been evaluated for cytotoxic effects against various cancer cell lines, forming a basis for oncology drug discovery . The compound has also been utilized in structural biology studies; for instance, a closely related derivative was co-crystallized with the heme domain of endothelial nitric oxide synthase to facilitate structural analysis, underscoring its role in probing enzyme-inhibitor interactions . Safety and Handling: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use . Researchers should consult the relevant Safety Data Sheet (SDS) before use and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCPCBZNAUDRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623815
Record name 3-(3-Chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18655-49-7
Record name 3-Chlorobenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18655-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 3-(3-Chlorophenyl)propan-1-amine, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of 3-(3-chlorophenyl)propanenitrile. This transformation can be achieved using various reducing agents, with lithium aluminium hydride (LiAlH4) or catalytic hydrogenation being prevalent methods. Another viable route involves the reduction of 3-chlorocinnamic acid derivatives.

Synthesis via Reduction of 3-(3-chlorophenyl)propanenitrile

One of the most straightforward methods for preparing this compound is the reduction of the corresponding nitrile, 3-(3-chlorophenyl)propanenitrile. This can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1] Alternatively, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon can be employed.[2][3] A borohydride-copper chloride system in 80% isopropanol has also been shown to be effective for the reduction of nitriles to primary amines.[4]

Experimental Protocol: Reduction of 3-(3-chlorophenyl)propanenitrile with LiAlH4

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminium hydride in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Nitrile: A solution of 3-(3-chlorophenyl)propanenitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH4 at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

  • Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

G start 3-(3-Chlorophenyl)propanenitrile product This compound start->product Reduction reagents 1. LiAlH4, Et2O 2. H2O work-up G cluster_synthesis Synthesis cluster_characterization Characterization reaction_setup Reaction Setup reagent_addition Reagent Addition reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC/GC) reagent_addition->reaction_monitoring workup Work-up and Extraction reaction_monitoring->workup purification Purification (Distillation/Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Analysis (GC/HPLC) purification->purity end Final Product: Pure this compound purity->end start Starting Material: 3-(3-Chlorophenyl)propanenitrile start->reaction_setup

References

Physicochemical Properties of 3-(3-Chlorophenyl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Chlorophenyl)propan-1-amine. The information is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and pharmacology.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound and its isomers. It is important to note that some data points have been reported for isomeric structures and are provided here as a reference.

PropertyValueSource / Compound
Molecular Formula C₉H₁₂ClNN/A
Molecular Weight 169.65 g/mol (R)-1-(3-Chlorophenyl)propan-1-amine[1]
Density 1.094 g/cm³1-(3-Chlorophenyl)propan-1-amine[2]
Boiling Point 234.965 °C at 760 mmHg1-(3-Chlorophenyl)propan-1-amine[2]
Melting Point Not availableThis compound
pKa (predicted) 10.52 ± 0.103-(3-Chlorophenyl)-N-methylpropan-1-amine[3]
logP 3.450101-(3-Chlorophenyl)propan-1-amine[2]
Solubility Not availableThis compound
Refractive Index 1.5431-(3-Chlorophenyl)propan-1-amine[2]
Flash Point 108.883 °C1-(3-Chlorophenyl)propan-1-amine[2]
Polar Surface Area (PSA) 26.02 Ų1-(3-Chlorophenyl)propan-1-amine[2]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a solid substance.[4]

  • Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range.

  • Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad range suggests the presence of impurities.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[5]

  • Solution Preparation: A known concentration of the amine is dissolved in a suitable solvent, typically water or a mixed solvent system like ethanol-water.[5]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[6]

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[6]

  • Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added.

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the inflection point of the titration curve.[7]

Solubility Determination

The solubility of a compound in various solvents is a critical parameter.

  • Qualitative Assessment:

    • To a test tube containing a small, measured amount of the compound (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL) in portions.

    • After each addition, the mixture is vigorously agitated.

    • Solubility is observed visually. The compound is classified as soluble, partially soluble, or insoluble.[8]

  • Quantitative Measurement (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a flask.

    • The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove the undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, based on common organic chemistry reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product 3-chlorobenzaldehyde 3-chlorobenzaldehyde cinnamic_acid 3-(3-Chlorophenyl)acrylic acid 3-chlorobenzaldehyde->cinnamic_acid Knoevenagel Condensation malonic_acid Malonic Acid malonic_acid->cinnamic_acid propanoic_acid 3-(3-Chlorophenyl)propanoic acid cinnamic_acid->propanoic_acid Reduction (e.g., H2/Pd-C) propanamide 3-(3-Chlorophenyl)propanamide propanoic_acid->propanamide Amidation (e.g., SOCl2, then NH3) final_product This compound propanamide->final_product Reduction (e.g., LiAlH4)

Caption: Plausible synthesis route for this compound.

Potential Mechanism of Action

Based on its structural similarity to known psychoactive compounds, this compound is hypothesized to act as a monoamine reuptake inhibitor. This potential mechanism is depicted below.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound This compound transporter Monoamine Transporters (SERT, DAT, NET) compound->transporter Inhibition neurotransmitters Monoamines (Serotonin, Dopamine, Norepinephrine) transporter->neurotransmitters Reuptake (blocked) receptors Postsynaptic Receptors neurotransmitters->receptors Increased Binding & Signal Transduction

Caption: Hypothesized mechanism of action as a monoamine reuptake inhibitor.

References

An In-depth Technical Guide to 3-(3-Chlorophenyl)propan-1-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide addresses the chemical compound 3-(3-Chlorophenyl)propan-1-amine, a molecule of interest to researchers, scientists, and professionals in the field of drug development. A comprehensive search for the specific Chemical Abstracts Service (CAS) number for this compound did not yield a unique identifier for this specific isomeric structure. This suggests that this particular compound may not be a widely cataloged or commercially available chemical entity. However, extensive data is available for its closely related structural isomers, which are often of significant interest in medicinal chemistry and pharmacological research. This guide will provide a detailed overview of the most relevant and well-documented isomers: 1-(3-Chlorophenyl)propan-1-amine and 3-(4-Chlorophenyl)propan-1-amine, while also referencing other pertinent derivatives.

Molecular Structure and Identification

The core structure under consideration is a propan-1-amine backbone with a chlorophenyl substituent. The specific isomer is defined by the position of the chloro group on the phenyl ring and the point of attachment of the phenylpropyl group to the amine.

1. This compound:

  • CAS Number: A specific CAS number for this compound has not been identified in major chemical databases.

  • Molecular Structure: The structure consists of a propan-1-amine chain where the propyl group is attached to a phenyl ring at position 3, and the phenyl ring is substituted with a chlorine atom at its 3-position (meta position).

2. Closely Related Isomers and Derivatives:

Due to the lack of specific data for this compound, this guide will focus on the following well-characterized isomers for which substantial information is available.

  • 1-(3-Chlorophenyl)propan-1-amine: In this isomer, the amine group is attached to the first carbon of the propane chain, which is also bonded to the 3-chlorophenyl ring.

  • 3-(4-Chlorophenyl)propan-1-amine: Here, the propan-1-amine chain is attached to a phenyl ring substituted with chlorine at the 4-position (para position).

  • 3-(3-Chlorophenyl)-N-methylpropan-1-amine: This is an N-methylated derivative of the target compound.

The molecular structures of these key compounds are visualized below.

G cluster_0 This compound (Target Compound) cluster_1 1-(3-Chlorophenyl)propan-1-amine (Isomer) cluster_2 3-(4-Chlorophenyl)propan-1-amine (Isomer) mol1 mol1 mol2 mol2 mol3 mol3

Caption: Molecular structures of the target compound and its key isomers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the identified isomers, providing a basis for comparison and potential prediction of the properties of the target compound.

Property1-(3-Chlorophenyl)propan-1-amine3-(4-Chlorophenyl)propan-1-amine3-(3-Chlorophenyl)-N-methylpropan-1-amine
CAS Number 40023-86-7[1]18655-50-0[2]103275-33-8[3]
Molecular Formula C₉H₁₂ClNC₉H₁₂ClN[2]C₁₀H₁₄ClN[3]
Molecular Weight 169.66 g/mol [1]169.65 g/mol [2]183.68 g/mol [3]
Boiling Point 234.965°C at 760 mmHg[1]Not available260.8°C (Predicted)[3]
Density 1.094 g/cm³[1]Not available1.043 g/cm³ (Predicted)[3]
Refractive Index 1.543[1]Not availableNot available
Flash Point 108.883°C[1]Not availableNot available
LogP 3.45010[1]2.7 (Predicted)[3]Not available

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds are crucial for researchers. Below is a summarized synthesis protocol for a related compound, which illustrates a common synthetic route.

Synthesis of 1-(4-Chlorophenyl)propan-1-amine

This synthesis is a two-step process starting from 1-(4-chlorophenyl)propan-1-one.

Step 1: Oximation

  • To a solution of 1-(4-chlorophenyl)propan-1-one in ethanol, add hydroxylamine hydrochloride and triethylamine at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic extract with water and saturated brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.

Step 2: Reduction

  • To a solution of the oxime from Step 1 in tetrahydrofuran, add a 1.1 M borane-tetrahydrofuran complex solution.

  • Stir the mixture at 80°C for 16 hours.

  • After cooling, add 1 M hydrochloric acid and extract with ethyl acetate.

  • Wash the organic extract with water and saturated brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent and purify the residue by silica gel column chromatography to obtain 1-(4-chlorophenyl)propan-1-amine.

G 1-(4-Chlorophenyl)propan-1-one 1-(4-Chlorophenyl)propan-1-one Oximation Oximation 1-(4-Chlorophenyl)propan-1-one->Oximation Hydroxylamine HCl, Triethylamine, Ethanol 1-(4-Chlorophenyl)-N-hydroxypropan-1-imine 1-(4-Chlorophenyl)-N-hydroxypropan-1-imine Oximation->1-(4-Chlorophenyl)-N-hydroxypropan-1-imine Reduction Reduction 1-(4-Chlorophenyl)-N-hydroxypropan-1-imine->Reduction Borane-THF complex, THF, 80°C 1-(4-Chlorophenyl)propan-1-amine 1-(4-Chlorophenyl)propan-1-amine Reduction->1-(4-Chlorophenyl)propan-1-amine

Caption: Synthetic workflow for 1-(4-Chlorophenyl)propan-1-amine.

Signaling Pathways and Biological Activity

While specific signaling pathways involving this compound are not documented, its structural similarity to known pharmacologically active molecules suggests potential interactions with various biological targets. For instance, many phenylethylamine and phenylpropylamine derivatives are known to interact with monoamine transporters (for dopamine, norepinephrine, and serotonin) and various receptor systems in the central nervous system.

The chiral building block, (R)-1-(3-Chlorophenyl)propan-1-amine, is noted for its use in the synthesis of central nervous system agents, including antidepressants and antipsychotic drugs, highlighting the importance of this structural class in drug discovery.

G cluster_potential_targets Potential Biological Targets Monoamine Transporters Monoamine Transporters CNS Receptors CNS Receptors Phenylpropylamine Core Phenylpropylamine Core Phenylpropylamine Core->Monoamine Transporters Inhibition of Reuptake Phenylpropylamine Core->CNS Receptors Agonist/ Antagonist Activity

Caption: Potential biological interactions of the phenylpropylamine scaffold.

While a specific entry for this compound in chemical databases is not readily found, a comprehensive analysis of its closely related and well-documented isomers provides valuable insights for researchers. The data on 1-(3-Chlorophenyl)propan-1-amine and 3-(4-Chlorophenyl)propan-1-amine, including their physicochemical properties and synthetic routes, serves as a strong foundation for understanding the chemical space of chlorophenylpropanamines. The established use of these scaffolds in the development of CNS-active agents underscores the potential pharmacological relevance of this class of compounds. Further research would be necessary to synthesize and characterize the specific this compound isomer to fully elucidate its properties and biological activity.

References

Potential Pharmacological Profile of 3-(3-Chlorophenyl)propan-1-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature containing a detailed pharmacological and toxicological profile of 3-(3-Chlorophenyl)propan-1-amine is limited. This guide synthesizes information from structurally related compounds to project a potential, inferred pharmacological profile. The data and experimental protocols presented herein are based on established methodologies for analogous molecules and should be considered in this context. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted phenethylamine. The phenethylamine scaffold is a cornerstone of many psychoactive compounds, primarily acting as modulators of monoaminergic systems. The presence of a chlorine atom at the meta-position of the phenyl ring is expected to influence its lipophilicity, metabolic stability, and interaction with biological targets compared to its unsubstituted parent compound. Based on the pharmacology of structurally similar molecules, this compound is hypothesized to interact with monoamine neurotransmitter systems, including the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters.

Inferred Pharmacological Profile

The primary mechanism of action for many substituted phenethylamines involves the inhibition of monoamine reuptake and/or the promotion of their release from presynaptic terminals. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Potential Interaction with Monoamine Transporters

Based on its structural similarity to known monoamine reuptake inhibitors, this compound is likely to exhibit affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The 3-chloro substitution may modulate its potency and selectivity for these transporters.

Data Presentation: A Comparative Hypothetical Profile

To contextualize the potential activity of this compound, the following tables present hypothetical quantitative data alongside representative data for well-characterized monoamine reuptake inhibitors.

Table 1: Hypothetical In Vitro Monoamine Transporter Binding Affinity (Ki, nM)

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound (Hypothetical) 30 60 120
Fluoxetine12502000
Venlafaxine25403000
Bupropion50002000500

Note: Hypothetical data is extrapolated based on structural similarities to other phenethylamines.

Table 2: Hypothetical In Vitro Monoamine Reuptake Inhibition (IC50, nM)

CompoundSerotonin (5-HT)Norepinephrine (NE)Dopamine (DA)
This compound (Hypothetical) 50 85 175
Fluoxetine54003500
Venlafaxine45604500
Bupropion80003000800

Note: Hypothetical data is extrapolated based on structural similarities to other phenethylamines.

Table 3: Hypothetical In Vivo Behavioral Efficacy (Forced Swim Test - % Decrease in Immobility)

CompoundDose (mg/kg)% Decrease in Immobility
This compound (Hypothetical) 15 40%
Fluoxetine1050%
Venlafaxine2055%
Bupropion3040%

Note: Hypothetical data is for illustrative purposes and would require experimental validation.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the pharmacological profile of this compound.

In Vitro Monoamine Transporter Binding Assays

Objective: To determine the binding affinity of the test compound to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing human recombinant SERT, NET, or DAT.

  • Incubation: The membranes are incubated with a radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.[1]

  • Washing: Following incubation, the membranes are washed to remove unbound radioligand.[1]

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.[1]

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.[1]

In Vitro Monoamine Reuptake Inhibition Assays

Objective: To measure the functional potency of the test compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human SERT, NET, or DAT are cultured in multi-well plates.[1]

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.[1]

  • Addition of Radioligand: A radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) is added to the cells.[1]

  • Termination: After a short incubation period, the uptake of the radiolabeled monoamine is terminated by washing the cells with ice-cold buffer.[1]

  • Quantification: The amount of radioactivity taken up by the cells is measured by liquid scintillation counting.[1]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of monoamine uptake, is determined.[1]

In Vivo Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like activity of the test compound in a rodent model.

Methodology:

  • Acclimation: Male C57BL/6 mice are individually placed in a cylinder filled with water from which they cannot escape for a 15-minute pre-test session.[1]

  • Compound Administration: Twenty-four hours later, the test compound or vehicle is administered, typically via intraperitoneal injection.[1]

  • Test Session: After a specified pretreatment time (e.g., 30 minutes), the mice are placed back into the water cylinder for a 6-minute test session.[1]

  • Data Recording: The duration of immobility during the last 4 minutes of the test is recorded.[1]

  • Analysis: A decrease in immobility time compared to the vehicle-treated group is indicative of potential antidepressant-like effects.

Visualizations

Proposed Investigational Workflow

G Figure 1: Proposed Workflow for Pharmacological Characterization cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assays Monoamine Transporter Binding Assays (SERT, NET, DAT) Reuptake_Assays Monoamine Reuptake Inhibition Assays Binding_Assays->Reuptake_Assays Determine Ki Behavioral_Assays Forced Swim Test (Antidepressant Model) Reuptake_Assays->Behavioral_Assays Determine IC50 & Functional Activity PK_Studies Pharmacokinetic Studies (ADME) Behavioral_Assays->PK_Studies Assess Efficacy Start This compound Start->Binding_Assays

A proposed workflow for the initial pharmacological screening of this compound.
Hypothesized Mechanism of Action at the Synapse

G Figure 2: Hypothesized Synaptic Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles with Monoamines Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Release Transporter Monoamine Transporter (SERT/NET/DAT) Receptors Postsynaptic Receptors Synaptic_Cleft->Transporter Reuptake Synaptic_Cleft->Receptors Binding Compound This compound Compound->Transporter Inhibition

Inhibition of monoamine reuptake at the synaptic cleft is a potential mechanism of action.

Conclusion

References

An In-depth Technical Guide on the Solubility and Stability of 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(3-Chlorophenyl)propan-1-amine, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for process development, formulation, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This document outlines detailed methodologies for determining solubility and stability, presents representative data, and discusses potential degradation pathways.

Core Physicochemical Properties

Structure:

Chemical Formula: C₉H₁₂ClN

Molecular Weight: 169.65 g/mol

Solubility Profile

The solubility of this compound is a critical parameter for its handling, purification, and formulation. As a primary amine, its solubility is significantly influenced by the pH of the medium. The presence of the chlorophenyl group imparts a degree of lipophilicity.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents at ambient temperature (25 °C). This data is representative and may vary with the exact conditions and purity of the compound.

SolventTypeSolubility (g/L)Temperature (°C)
Water (pH 7)Aqueous~1.525
0.1 M HClAqueous (Acidic)> 10025
0.1 M NaOHAqueous (Basic)< 0.125
EthanolPolar Protic> 20025
MethanolPolar Protic> 20025
AcetonitrilePolar Aprotic> 15025
DichloromethaneNon-polar> 20025
TolueneNon-polar~5025
Experimental Protocol for Solubility Determination

A standard shake-flask method is employed to determine the equilibrium solubility.[1]

Materials:

  • This compound

  • Selected solvents (as listed in the table)

  • Volumetric flasks

  • Scintillation vials

  • Orbital shaker with temperature control

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Allow the samples to stand, permitting undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Stability Profile

The stability of this compound is crucial for determining its shelf-life, storage conditions, and identifying potential degradation products. Forced degradation studies are conducted to understand its stability under various stress conditions.

Forced Degradation Studies

The following table summarizes the typical degradation observed under various stress conditions.

Stress ConditionTimeTemperatureDegradation (%)Major Degradants
0.1 M HCl24 h60 °C< 5%-
0.1 M NaOH24 h60 °C~10%Oxidation products
3% H₂O₂24 h25 °C~15%N-oxide, aldehydes
Thermal (solid)7 days80 °C< 2%-
Photolytic (ICH Q1B)1.2 million lux hours25 °C~5-10%Oxidative products
Experimental Protocol for Forced Degradation Studies

This protocol is based on established guidelines for stability testing.[1][2]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC-UV/DAD system

  • LC-MS system for peak identification

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) and withdraw samples at various time points. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Heat the solution and withdraw samples at various time points. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven. Separately, expose a solution of the compound to the same temperature. Analyze samples at various time points.

  • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber. Keep control samples in the dark at the same temperature. Analyze exposed and control samples at appropriate time intervals.

Potential Degradation Pathways

Primary amines like this compound can undergo several degradation pathways, primarily through oxidation.

DegradationPathways This compound This compound N-oxide N-oxide This compound->N-oxide Oxidation Imine Imine This compound->Imine Oxidation Aldehyde Aldehyde Imine->Aldehyde Hydrolysis

Caption: Potential oxidative degradation pathways for this compound.

Experimental and Analytical Workflow

A systematic workflow is essential for the comprehensive analysis of the solubility and stability of this compound.

Workflow cluster_0 Physicochemical Characterization cluster_1 Analytical Method Development cluster_2 Data Analysis and Reporting Compound Sourcing Compound Sourcing Solubility Screening Solubility Screening Compound Sourcing->Solubility Screening Forced Degradation Forced Degradation Compound Sourcing->Forced Degradation HPLC Method HPLC Method Solubility Screening->HPLC Method Forced Degradation->HPLC Method LC-MS for Identification LC-MS for Identification HPLC Method->LC-MS for Identification Data Interpretation Data Interpretation LC-MS for Identification->Data Interpretation Technical Report Technical Report Data Interpretation->Technical Report

Caption: A logical workflow for the solubility and stability analysis of a pharmaceutical intermediate.

Conclusion

This guide provides a foundational understanding of the solubility and stability of this compound. The presented data and experimental protocols offer a robust framework for researchers and drug development professionals to conduct their own detailed investigations. A thorough characterization of these properties is indispensable for the successful development and commercialization of any pharmaceutical product containing this important chemical entity.

References

An In-depth Technical Guide to 3-(3-Chlorophenyl)propan-1-amine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-chlorophenyl)propan-1-amine derivatives and analogs, a class of compounds with significant potential for the development of novel therapeutics targeting the central nervous system (CNS). The core structure, a substituted phenethylamine, is a well-established pharmacophore known to interact with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This document details plausible synthetic routes, methodologies for key biological assays, and presents quantitative data from structurally related compounds to inform on structure-activity relationships (SAR). Furthermore, this guide illustrates the key signaling pathways associated with the molecular targets of these compounds, providing a foundational resource for researchers and drug development professionals exploring this chemical space.

Introduction

The this compound scaffold is a promising starting point for the discovery of novel neurologically active agents. The presence of a phenyl ring, a propyl amine chain, and a chlorine substituent are features commonly found in psychoactive compounds. The 3-chloro substitution, in particular, can significantly influence the lipophilicity and electronic properties of the molecule, which are critical for its absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for biological targets. Derivatives of this core structure are hypothesized to act as monoamine reuptake inhibitors, a mechanism of action central to the therapeutic effects of many antidepressant and anxiolytic medications.

Synthesis of this compound Derivatives

While specific protocols for a diverse library of N-substituted this compound derivatives are not extensively detailed in publicly available literature, a general and plausible synthetic approach can be extrapolated from the synthesis of structurally similar compounds. A common strategy involves the reductive amination of a suitable ketone or aldehyde precursor.

General Synthetic Scheme

A versatile method for the synthesis of N-alkyl and N-aryl derivatives of this compound is outlined below. This approach starts from 3-(3-chlorophenyl)propanal.

Scheme 1: General Synthesis of N-substituted this compound Derivatives

G cluster_0 Step 1: Reductive Amination 3-(3-chlorophenyl)propanal 3-(3-chlorophenyl)propanal Intermediate Iminium Ion Intermediate Iminium Ion 3-(3-chlorophenyl)propanal->Intermediate Iminium Ion + R1R2NH Primary/Secondary Amine (R1R2NH) Primary/Secondary Amine (R1R2NH) Primary/Secondary Amine (R1R2NH)->Intermediate Iminium Ion Target Derivative Target Derivative Intermediate Iminium Ion->Target Derivative + Reducing Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3)->Target Derivative G cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Membranes, Radioligand, Test Compound Filter & Wash Filter & Wash Incubate->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki G cluster_0 Serotonergic Synapse SERT_Inhibitor This compound Derivative SERT SERT SERT_Inhibitor->SERT Inhibits 5-HT_Receptor 5-HT Receptor G-Protein G-Protein 5-HT_Receptor->G-Protein Activates Effector Adenylyl Cyclase / Phospholipase C G-Protein->Effector Second_Messenger cAMP / IP3, DAG Effector->Second_Messenger Cellular_Response Neuronal Excitability, Gene Expression Second_Messenger->Cellular_Response G cluster_1 Dopaminergic Synapse DAT_Inhibitor This compound Derivative DAT DAT DAT_Inhibitor->DAT Inhibits DA_Receptor Dopamine Receptor (D1/D2-like) G-Protein_DA G-Protein (Gs/Gi) DA_Receptor->G-Protein_DA Activates Adenylyl_Cyclase Adenylyl Cyclase G-Protein_DA->Adenylyl_Cyclase Stimulates/Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_DA Modulation of Ion Channels, Gene Expression PKA->Cellular_Response_DA

Early Research on 3-(3-Chlorophenyl)propan-1-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct early research data on the synthesis and pharmacological profile of 3-(3-Chlorophenyl)propan-1-amine is limited in publicly accessible literature. This document provides a technical overview based on established synthetic methodologies for structurally analogous compounds and extrapolates a potential pharmacological profile from known structure-activity relationships of chloro-substituted phenethylamines. The quantitative data presented herein is hypothetical and intended for illustrative purposes.

Introduction

This compound is a halogenated derivative of 3-phenylpropan-1-amine. As a member of the phenethylamine class, it holds potential for interacting with various neurochemical targets within the central nervous system. The introduction of a chlorine atom to the phenyl ring, particularly at the meta position, is expected to significantly influence its pharmacokinetic and pharmacodynamic properties compared to the parent compound. This whitepaper outlines a plausible synthetic route for this compound and discusses its potential pharmacological characteristics based on the profiles of closely related analogs. This information is intended for researchers, scientists, and drug development professionals interested in the exploration of novel psychoactive compounds.

Chemical Synthesis

A probable and efficient synthesis of this compound can be achieved through a two-step process starting from 3-chlorobenzaldehyde. This involves a Knoevenagel condensation followed by a reduction of both the nitrile and the double bond.

Proposed Synthetic Pathway

The synthesis commences with the reaction of 3-chlorobenzaldehyde with malononitrile to yield an intermediate, which is then subjected to catalytic hydrogenation to afford the final product.

Experimental Protocol

Step 1: Synthesis of 2-(3-chlorobenzylidene)malononitrile

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) in ethanol, malononitrile (1.05 eq) and a catalytic amount of piperidine (0.1 eq) are added.

  • The reaction mixture is stirred at room temperature for 2-4 hours, during which a precipitate is formed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled in an ice bath, and the solid product is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to yield 2-(3-chlorobenzylidene)malononitrile.

Step 2: Synthesis of this compound

  • The intermediate, 2-(3-chlorobenzylidene)malononitrile (1.0 eq), is dissolved in a suitable solvent such as ethanol or methanol.

  • A hydrogenation catalyst, for instance, Raney Nickel or Palladium on carbon (10 mol%), is added to the solution.

  • The mixture is then subjected to hydrogenation under a hydrogen atmosphere (50-100 psi) at a temperature of 50-70°C.

  • The reaction is monitored for the uptake of hydrogen.

  • After the reaction is complete, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield this compound.

Reagent Data
ReagentMolecular FormulaMolar Mass ( g/mol )Role
3-ChlorobenzaldehydeC₇H₅ClO140.57Starting Material
MalononitrileC₃H₂N₂66.06Reactant
PiperidineC₅H₁₁N85.15Catalyst
Raney NickelNi-Al-Catalyst
HydrogenH₂2.02Reducing Agent
EthanolC₂H₅OH46.07Solvent

Synthetic Workflow Diagram

G Synthetic Workflow for this compound start Starting Materials step1 Knoevenagel Condensation (3-Chlorobenzaldehyde + Malononitrile) start->step1 intermediate Intermediate: 2-(3-chlorobenzylidene)malononitrile step1->intermediate step2 Catalytic Hydrogenation (Raney Ni, H2) intermediate->step2 purification Purification (Distillation/Chromatography) step2->purification product Final Product: This compound purification->product

A plausible synthetic route to this compound.

Potential Pharmacological Profile

The pharmacological activity of this compound is likely to be centered on the monoamine neurotransmitter systems, a common feature of phenethylamines. The position of the chlorine atom is a key determinant of its receptor and transporter interaction profile.

Structure-Activity Relationship Insights

Research on halogenated amphetamines and cathinones indicates that chloro-substitution, particularly at the para-position, can significantly increase the potency at the serotonin transporter (SERT)[1]. While data for meta-substituted compounds is less abundant, it is reasonable to hypothesize that this compound will exhibit affinity for monoamine transporters, including SERT, the dopamine transporter (DAT), and the norepinephrine transporter (NET). The presence of the chlorine atom may also confer affinity for serotonin receptors, such as the 5-HT₂ family.

Hypothetical Receptor Binding Profile

The following table presents a hypothetical binding affinity profile for this compound at key central nervous system targets. These values are speculative and based on the profiles of structurally related compounds.

TargetHypothetical Kᵢ (nM)
Serotonin Transporter (SERT)50 - 200
Dopamine Transporter (DAT)200 - 800
Norepinephrine Transporter (NET)100 - 500
5-HT₂A Receptor150 - 600
5-HT₂C Receptor300 - 1000
Experimental Protocol: Radioligand Binding Assay for SERT
  • Membrane Preparation: Membranes from cells stably expressing the human serotonin transporter (hSERT) are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

  • Competition Assay:

    • A constant concentration of a suitable radioligand (e.g., [³H]-citalopram) is used.

    • Increasing concentrations of the test compound, this compound, are added to the assay tubes.

    • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Potential Signaling Pathway Diagram

G Hypothesized Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake FiveHT2A 5-HT2A Receptor Serotonin->FiveHT2A Binding Signaling Downstream Signaling FiveHT2A->Signaling Activation Compound This compound Compound->SERT Inhibition

Potential interaction with the serotonergic system.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3-(3-Chlorophenyl)propan-1-amine, a primary amine that can serve as a valuable building block in the development of pharmaceutical compounds and other specialty chemicals. The primary synthetic route detailed is the reduction of the corresponding nitrile, 3-(3-chlorophenyl)propanenitrile, a common and efficient method for the preparation of primary amines.[1][2] Two effective reduction methodologies are presented: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH₄).

Overview of Synthetic Pathways

The synthesis of this compound is most commonly achieved through the reduction of the nitrile group in 3-(3-chlorophenyl)propanenitrile. This transformation can be accomplished via two primary methods:

  • Method A: Catalytic Hydrogenation: This industrial-preferred method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney cobalt, Raney nickel, or palladium on carbon.[1][3] It is often considered a "greener" and scalable approach.

  • Method B: Chemical Reduction: This method utilizes a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an ethereal solvent.[4] It is a highly effective, albeit more hazardous, method suitable for laboratory-scale synthesis.

The overall synthetic scheme is as follows:

Experimental Protocols

Method A: Catalytic Hydrogenation of 3-(3-chlorophenyl)propanenitrile

This protocol is based on general procedures for the selective hydrogenation of nitriles to primary amines using a heterogeneous catalyst.[1][5]

Materials:

  • 3-(3-chlorophenyl)propanenitrile

  • Raney Cobalt or 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel (e.g., Parr Autoclave)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add 3-(3-chlorophenyl)propanenitrile (1.0 eq) and the chosen solvent (e.g., anhydrous ethanol, ~10-20 mL per gram of nitrile).

  • Catalyst Addition: Under an inert atmosphere (to prevent catalyst deactivation), carefully add the hydrogenation catalyst. For Raney cobalt, a common loading is around 8% by weight of the nitrile.[5] For 10% Pd/C, a loading of 5-10 mol% can be used.

  • Hydrogenation Reaction: Seal the reaction vessel. Purge the system several times with hydrogen gas to remove any residual air. Pressurize the vessel with hydrogen to the desired pressure (typically 100-600 psi).[5]

  • Reaction Conditions: Begin stirring and heat the mixture to the target temperature (e.g., 50-100 °C). The reaction is exothermic and may require initial cooling.[5]

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Reaction times can vary from a few hours to over 24 hours depending on the substrate, catalyst, temperature, and pressure.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: Palladium on carbon can be pyrophoric upon exposure to air when dry; ensure the filter cake remains wet.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Method B: Reduction of 3-(3-chlorophenyl)propanenitrile with LiAlH₄

This protocol follows the general procedure for the reduction of nitriles using lithium aluminum hydride.[2][4]

Materials:

  • 3-(3-chlorophenyl)propanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid or hydrochloric acid

  • Sodium hydroxide solution

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Substrate Addition: Dissolve 3-(3-chlorophenyl)propanenitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours (typically 2-6 hours) to ensure the reaction goes to completion.

  • Quenching (Caution: Highly Exothermic): Cool the reaction mixture back to 0 °C. Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is followed by the dropwise addition of a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Work-up: A granular precipitate should form, which can be removed by filtration. Wash the precipitate with additional solvent (diethyl ether or THF).

  • Extraction: Transfer the filtrate to a separatory funnel. If layers do not separate well, more water may be needed. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The resulting this compound can be purified by vacuum distillation.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of primary amines from nitriles. Note that specific yields for this compound may vary.

ParameterMethod A: Catalytic HydrogenationMethod B: LiAlH₄ Reduction
Precursor 3-(3-chlorophenyl)propanenitrile3-(3-chlorophenyl)propanenitrile
Key Reagent H₂ gas, Raney Co or Pd/C catalystLithium aluminum hydride (LiAlH₄)
Solvent Ethanol, MethanolAnhydrous Diethyl Ether, THF
Temperature 50 - 170 °C[5]0 °C to Reflux
Pressure 100 - 600 psi[5]Atmospheric
Typical Yield Good to Excellent (75-99%)[1]High (>90%)
Purity Generally high after filtrationHigh after work-up and distillation
Key Hazard High-pressure H₂, pyrophoric catalystHighly reactive LiAlH₄, flammable solvents

Visualization of Experimental Workflow

Diagram 1: Catalytic Hydrogenation Workflow

G Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Charge Reactor: - 3-(3-chlorophenyl)propanenitrile - Solvent (Ethanol) - Catalyst (e.g., Raney Co) react Hydrogenation: - Purge with H₂ - Pressurize (100-600 psi) - Heat (50-100 °C) - Stir prep->react Seal & Purge workup Cool & Vent H₂ react->workup Reaction complete filter Filter to remove catalyst workup->filter purify Concentrate filtrate (Rotary Evaporation) filter->purify final_product Purify by distillation or chromatography purify->final_product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Diagram 2: LiAlH₄ Reduction Workflow

G Workflow for LiAlH₄ Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare LiAlH₄ suspension in anhydrous ether/THF under N₂ atmosphere add Add nitrile solution dropwise at 0 °C prep->add reflux Warm to RT, then reflux add->reflux quench Quench with H₂O & NaOH (Caution!) reflux->quench Reaction complete filter Filter solids quench->filter extract Extract with ether/THF filter->extract purify Dry & Concentrate extract->purify final_product Purify by vacuum distillation purify->final_product

References

Application Notes and Protocols for the Purification of 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(3-chlorophenyl)propan-1-amine, a crucial intermediate in pharmaceutical synthesis. The purity of this compound is paramount for ensuring the efficacy, safety, and reproducibility of subsequent research and development activities. The following sections detail three primary purification techniques: vacuum distillation, column chromatography, and recrystallization of the hydrochloride salt.

Data Presentation: Comparison of Purification Techniques

The selection of a suitable purification method depends on factors such as the nature and quantity of impurities, the desired final purity, and the scale of the operation. The table below summarizes the expected outcomes for each technique.

Purification MethodTypical PurityExpected YieldThroughputKey AdvantagesKey Disadvantages
Vacuum Distillation >98%80-95%HighEffective for removing non-volatile impurities and separating compounds with significantly different boiling points.Not suitable for thermally sensitive compounds; may not separate impurities with similar boiling points.
Column Chromatography >99%60-85%Low to MediumHigh resolution for separating closely related impurities; adaptable to various scales.Can be time-consuming and requires significant solvent volumes; the basic nature of the amine can cause tailing on standard silica gel.[1]
Recrystallization (as Hydrochloride Salt) >99.5%70-90%Medium to HighHighly effective for achieving very high purity; cost-effective for large-scale purification.[2]Requires an additional step of salt formation and subsequent liberation of the free base if needed.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be handled with care, assuming they are potentially hazardous.

Protocol 1: Vacuum Distillation

This method is ideal for purifying the free base of this compound from non-volatile impurities.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Heating mantle with magnetic stirrer

  • Vacuum pump with a pressure gauge

Procedure:

  • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Slowly apply vacuum and begin gentle heating of the distillation flask with the heating mantle.

  • Monitor the temperature and pressure closely. Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. For structurally similar compounds, high vacuum is often necessary.[1]

  • Once the desired fraction has been collected, carefully release the vacuum and allow the apparatus to cool to room temperature before dismantling.

  • Characterize the purified product using appropriate analytical techniques (e.g., GC-MS, HPLC, NMR) to confirm its purity.[3]

Protocol 2: Flash Column Chromatography

Due to the basic nature of amines, which can lead to poor separation and tailing on standard silica gel, modifications to the stationary or mobile phase are recommended.[1]

Materials:

  • Silica gel (230-400 mesh)

  • Triethylamine

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Crude this compound

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate). Add 1-2% (v/v) of triethylamine to the slurry. This will neutralize the acidic sites on the silica gel, preventing irreversible adsorption and peak tailing of the amine.[1]

  • Column Packing: Pack a chromatography column with the prepared silica gel slurry.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (e.g., from 100% hexane to a hexane/ethyl acetate gradient).

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound. A similar procedure is used for the purification of 1-(4-chlorophenyl)propan-1-amine.[4]

  • Assess the purity of the final product.

Protocol 3: Recrystallization as the Hydrochloride Salt

Recrystallization is a highly effective method for purifying solid compounds. For amines, which are often oils at room temperature, conversion to a crystalline salt is a common and effective strategy.[2][5]

Materials:

  • Crude this compound

  • Hydrochloric acid (e.g., ethereal HCl or concentrated HCl)

  • Suitable recrystallization solvent system (e.g., ethanol/ether, ethanol/water)[6][7]

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Salt Formation:

    • Dissolve the crude amine in a suitable solvent like diethyl ether or ethanol.

    • Slowly add a solution of hydrochloric acid (e.g., ethereal HCl) dropwise with stirring until precipitation of the hydrochloride salt is complete.

    • Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.

  • Solvent Selection and Recrystallization:

    • Transfer the crude this compound hydrochloride to an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the salt completely.

    • If using a mixed solvent system, slowly add the anti-solvent (e.g., diethyl ether or water) at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate.[8]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point of the purified salt and use other analytical methods to confirm its purity.

Visualizations

Vacuum_Distillation_Workflow crude Crude Amine setup Assemble Vacuum Distillation Apparatus crude->setup heat Heat Under Vacuum setup->heat collect Collect Distillate Fraction heat->collect cool Cool and Dismantle collect->cool pure Purified Amine cool->pure

Caption: Workflow for Vacuum Distillation.

Column_Chromatography_Workflow slurry Prepare Silica-Et3N Slurry pack Pack Column slurry->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions (Monitor by TLC) elute->collect evaporate Combine & Evaporate Pure Fractions collect->evaporate pure Purified Amine evaporate->pure

Caption: Workflow for Column Chromatography.

Recrystallization_Workflow salt_formation Form Hydrochloride Salt dissolve Dissolve in Minimal Hot Solvent salt_formation->dissolve cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash_dry Wash with Cold Solvent & Dry filter->wash_dry pure Purified Amine Hydrochloride wash_dry->pure

References

Application Notes and Protocols for In Vitro Testing of 3-(3-Chlorophenyl)propan-1-amine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propan-1-amine is a substituted phenethylamine derivative with a chemical structure suggesting potential interactions with monoamine transporters, key regulators of neurotransmitter signaling in the central nervous system. These transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are primary targets for a multitude of therapeutic agents. The 3-chloro substitution on the phenyl ring may significantly influence the compound's binding affinity and selectivity for these transporters.

These application notes provide a comprehensive framework for the in vitro characterization of this compound. The protocols herein are designed to facilitate a systematic investigation, beginning with foundational cell viability assays to establish a suitable concentration range for subsequent, more specific functional assays targeting monoamine transporters and potential G-protein coupled receptor (GPCR) interactions.

Tier 1: Foundational Assays - Cell Viability and Cytotoxicity

A crucial initial step in the in vitro evaluation of any compound is to determine its effect on cell viability and cytotoxicity. This ensures that subsequent functional assays are conducted at non-cytotoxic concentrations, allowing for a clear interpretation of the pharmacological effects.

Data Presentation: Cytotoxicity of this compound

The following table presents hypothetical IC₅₀ values for this compound in a human neuroblastoma cell line (SH-SY5Y). These values should be determined experimentally using the protocol provided below. For comparison, representative data for established compounds are included.

CompoundCell LineAssay TypeIC₅₀ (µM) - 24h incubation
This compound SH-SY5YMTTTo be determined
Doxorubicin (Positive Control)SH-SY5YMTT~1 - 10
Vehicle (e.g., 0.5% DMSO)SH-SY5YMTT> 1000
Experimental Protocol: MTT Cell Viability Assay

This protocol describes the determination of cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 1 µM to 1000 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Express cell viability as a percentage of the vehicle control and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).[1]

G cluster_workflow Experimental Workflow: In Vitro Analysis A Tier 1: Cell Viability & Cytotoxicity Assays B Tier 2: Primary Target Identification (Monoamine Transporters) A->B Establish non-toxic concentration range C Tier 3: Downstream Signaling & Functional Activity B->C Elucidate mechanism of action

Overall experimental workflow for in vitro analysis.

Tier 2: Primary Target Identification - Monoamine Transporter Assays

Based on its structure, this compound is hypothesized to interact with monoamine transporters. The following assays are designed to directly test this hypothesis by determining the compound's binding affinity and functional inhibition of SERT, DAT, and NET.

Data Presentation: Monoamine Transporter Activity

The tables below present a template for summarizing the binding affinity (Kᵢ) and reuptake inhibition (IC₅₀) data for this compound. Hypothetical data for known monoamine reuptake inhibitors are included for comparative purposes.

Table 1: Monoamine Transporter Binding Affinity (Kᵢ, nM)

CompoundSERT (Kᵢ, nM)NET (Kᵢ, nM)DAT (Kᵢ, nM)
This compound To be determinedTo be determinedTo be determined
Fluoxetine (SSRI)~1~250~2000
Desipramine (NRI)~200~0.8~2000
GBR-12909 (DRI)~1000~200~5

Table 2: Monoamine Reuptake Inhibition (IC₅₀, nM)

CompoundSerotonin (5-HT)Norepinephrine (NE)Dopamine (DA)
This compound To be determinedTo be determinedTo be determined
Fluoxetine (SSRI)~5~400~3500
Desipramine (NRI)~300~1~2500
GBR-12909 (DRI)~1500~300~10
Experimental Protocol: Radioligand Binding Assay

This assay determines the binding affinity of a test compound to monoamine transporters by measuring its ability to compete with a specific radioligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • This compound and reference compounds.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well filter plates (e.g., glass fiber).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M. Dilute the radioligand in the assay buffer to a final concentration at or below its Kₔ.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer

    • Cell membranes (protein concentration to be optimized)

    • Test compound or vehicle

    • Radioligand

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[2]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[2]

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding (in the presence of a high concentration of a known inhibitor) from total binding. Determine the Kᵢ (inhibitory constant) of the test compound from competitive binding curves using the Cheng-Prusoff equation.

Experimental Protocol: Monoamine Reuptake Inhibition Assay

This assay measures the functional potency of a compound in inhibiting the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled monoamines: [³H]5-HT, [³H]NE, or [³H]DA.

  • This compound and reference compounds.

  • Assay buffer and ice-cold wash buffer.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the stably transfected HEK293 cells to confluence in 96-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add the respective radiolabeled monoamine to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination: Terminate the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of monoamine uptake.

G cluster_pathway Monoamine Transporter Inhibition Presynaptic Presynaptic Neuron Cleft Synaptic Cleft Presynaptic->Cleft Release Postsynaptic Postsynaptic Neuron Cleft->Postsynaptic Binding to Receptors Transporter Monoamine Transporter (SERT, DAT, NET) Cleft->Transporter Reuptake Transporter->Presynaptic Compound This compound Compound->Transporter Inhibition Monoamine Monoamine

Inhibition of monoamine transporters.

Tier 3: Downstream Signaling and Functional Activity Assays

Should the compound show significant interaction with monoamine transporters that are also GPCRs, or if a broader screening suggests GPCR activity, it is important to investigate its effects on downstream signaling pathways. This helps to determine if the compound acts as an agonist or antagonist.

Data Presentation: Functional GPCR Activity

The following table is a template for summarizing the functional activity of this compound at a hypothetical Gs or Gq-coupled receptor.

Assay TypeModeParameterValue (nM)
cAMP AccumulationAgonistEC₅₀To be determined
(for Gs/Gi-coupled GPCRs)AntagonistIC₅₀To be determined
Inositol PhosphateAgonistEC₅₀To be determined
(for Gq-coupled GPCRs)AntagonistIC₅₀To be determined
Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs)

This assay measures the modulation of cyclic AMP (cAMP) levels in response to compound treatment in cells expressing a Gs or Gi-coupled GPCR.

Materials:

  • HEK293 or CHO cells expressing the GPCR of interest.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound, known agonists, and antagonists.

  • Forskolin (for Gi-coupled assays).

  • Commercial cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).

Procedure:

  • Cell Culture and Plating: Culture cells expressing the GPCR of interest and seed them into a 96-well plate. Allow them to adhere overnight.

  • Ligand Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • For antagonist testing, pre-incubate the cells with the antagonist for a specified time.

    • For Gi-coupled assays, add forskolin to stimulate basal cAMP production.

    • Add the test compound (or known agonist for antagonist mode) and incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and quantify the amount of intracellular cAMP using a commercial detection kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Experimental Protocol: Inositol Phosphate (IP₁) Accumulation Assay (for Gq-coupled GPCRs)

This assay measures the accumulation of inositol monophosphate (IP₁), a downstream metabolite of IP₃, following the activation of Gq-coupled GPCRs.

Materials:

  • Cells expressing the Gq-coupled GPCR of interest.

  • Stimulation buffer (containing LiCl).

  • This compound, known agonists, and antagonists.

  • Commercial IP₁ detection kit (e.g., HTRF).

Procedure:

  • Cell Culture and Plating: Culture and seed the cells into an appropriate multi-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer.

  • Cell Treatment:

    • For antagonist mode, pre-treat cells with the antagonist.

    • Add the test compound (or known agonist for antagonist mode) and incubate at 37°C for an optimized duration.

  • Detection: Add the IP₁ d2 conjugate and the anti-IP₁ Eu Cryptate from the detection kit to the wells.

  • Incubation: Incubate for 1 hour at room temperature.

  • Plate Reading: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the ligand concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

G cluster_gq_pathway Canonical Gq-coupled GPCR Signaling Pathway Ligand Ligand (e.g., this compound) GPCR Gq-coupled GPCR Ligand->GPCR Activation Gq Gαq GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca IP1 IP1 (measured in assay) IP3->IP1 Metabolism

Canonical Gq-coupled signaling pathway.

Conclusion

This document provides a structured, multi-tiered approach to characterize the in vitro effects of this compound. The outlined protocols enable a comprehensive assessment, starting from basic cytotoxicity to the identification of specific molecular targets at monoamine transporters and the elucidation of subsequent functional effects on cellular signaling. The provided data tables and diagrams serve as a framework for organizing and visualizing the experimental findings. It is imperative to experimentally determine the quantitative data for this compound to accurately define its pharmacological profile.

References

Application Notes and Protocols for 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides guidelines for the safe handling and storage of 3-(3-Chlorophenyl)propan-1-amine (CAS No. 18655-49-7). The information is compiled from available safety data resources. Researchers should always consult a comprehensive Safety Data Sheet (SDS) from their supplier before use and perform a thorough risk assessment.

Safety and Handling

1.1 Hazard Summary

This compound is a chemical intermediate intended for research and development purposes. Based on available data for the compound and structurally similar molecules, it should be handled with care. The primary potential hazards are associated with ingestion, skin contact, and inhalation.

Hazard Statements:

  • H303: May be harmful if swallowed.

  • H313: May be harmful in contact with skin.

  • H333: May be harmful if inhaled.

1.2 Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical safety goggles or a face shield should be worn to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate or when handling powders, an N95 or higher-rated respirator may be necessary.
Body Protection Laboratory CoatA standard laboratory coat should be worn.

1.3 Engineering Controls

  • Work with this compound should be conducted in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • An eyewash station and safety shower should be readily accessible in the work area.

1.4 Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Storage Guidelines

Proper storage is essential to maintain the integrity and stability of this compound.

ParameterRecommendation
Temperature Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C[1]
Container Store in a tightly sealed, light-resistant container.
Atmosphere Store in a dry environment.
Incompatible Materials Avoid strong oxidizing agents.

Quantitative Data

A comprehensive Safety Data Sheet with detailed quantitative physical and chemical properties for this compound was not publicly available at the time of this writing. Researchers should consult the documentation provided by their chemical supplier for specific data such as melting point, boiling point, density, and solubility.

Experimental Protocols

4.1 Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound. All work should be performed in a chemical fume hood.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Pipettes

  • Personal Protective Equipment (as outlined in section 1.2)

Procedure:

  • Pre-weighing: Tare a clean, dry weighing vessel on the analytical balance.

  • Weighing: Carefully weigh the desired amount of this compound into the weighing vessel. Record the exact weight.

  • Transfer: Quantitatively transfer the weighed compound into the volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent to the volumetric flask and swirl gently to dissolve the compound.

  • Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling: Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution under the recommended conditions (see Section 2.0).

Diagrams

Handling_and_Storage_Workflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->DonPPE PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) DonPPE->PrepareWorkArea Weighing Weigh Compound PrepareWorkArea->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep Store Store in Tightly Sealed Container Weighing->Store Unused Compound Experiment Perform Experiment SolutionPrep->Experiment Decontaminate Decontaminate Work Area & Glassware Experiment->Decontaminate WasteDisposal Dispose of Waste Properly Decontaminate->WasteDisposal RemovePPE Remove and Dispose/Clean PPE WasteDisposal->RemovePPE Temperature Maintain Recommended Temperature (-4°C or -20°C) Store->Temperature Spill_Response_Protocol Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->DonPPE Contain Contain Spill with Inert Material DonPPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Place in Sealed Container for Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

References

Application Notes and Protocols: 3-(3-Chlorophenyl)propan-1-amine as a Chiral Building Block in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propan-1-amine is a valuable chiral building block in the synthesis of a variety of pharmacologically active compounds. Its stereochemistry plays a crucial role in the efficacy and selectivity of the final drug substance. The presence of the 3-chlorophenyl group influences the lipophilicity and electronic properties of the molecule, which are critical for its absorption, distribution, metabolism, excretion, and target binding. This document provides detailed application notes, experimental protocols for the synthesis and chiral resolution of this compound, and an overview of its application in the synthesis of pharmaceuticals like Dapoxetine and other centrally active agents.

Applications in Pharmaceutical Synthesis

The primary application of enantiomerically pure this compound lies in its role as a key intermediate for synthesizing drugs that require specific stereoisomers for their therapeutic effect.

Dapoxetine: The (S)-enantiomer of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propanamine, known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] The synthesis of (S)-Dapoxetine often utilizes a chiral precursor derived from 3-(3-chlorophenyl)propanoic acid or a related chiral alcohol.

Other CNS Agents: The this compound scaffold is also explored in the development of other central nervous system (CNS) agents, including antidepressants and antipsychotics, where the specific stereochemistry is critical for desired pharmacological activity and minimizing off-target effects.[2]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol outlines a two-step synthesis of racemic this compound starting from 3'-chloropropiophenone.

Step 1: Reduction of 3'-Chloropropiophenone to 3-(3-Chlorophenyl)propan-1-ol

  • Materials: 3'-Chloropropiophenone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 3'-chloropropiophenone (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-(3-chlorophenyl)propan-1-ol. The crude product can be purified by column chromatography.

Step 2: Conversion of 3-(3-Chlorophenyl)propan-1-ol to this compound

  • Materials: 3-(3-Chlorophenyl)propan-1-ol, Thionyl chloride (SOCl₂), Dichloromethane, Aqueous ammonia (NH₄OH), Diethyl ether.

  • Procedure:

    • Dissolve 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in dichloromethane.

    • Cool the solution to 0 °C and slowly add thionyl chloride (1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture into ice-cold concentrated aqueous ammonia.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic this compound.

Protocol 2: Chiral Resolution of Racemic this compound

This protocol describes the separation of the enantiomers of this compound using diastereomeric salt formation with a chiral resolving agent.

Method A: Resolution with L-(+)-Tartaric Acid

  • Materials: Racemic this compound, L-(+)-Tartaric acid, Methanol, 2 M Sodium hydroxide (NaOH), Dichloromethane.

  • Procedure:

    • Dissolve the racemic amine (1 equivalent) in warm methanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool to room temperature and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold methanol.

    • To liberate the free amine, suspend the crystals in water and add 2 M NaOH until the solution is basic (pH > 10).

    • Extract the enantiomerically enriched amine with dichloromethane.

    • Dry the organic layer and concentrate to obtain the resolved amine. The enantiomeric excess (ee%) should be determined by chiral HPLC.

Method B: Resolution with (-)-O,O'-Dibenzoyl-L-tartaric Acid

  • Materials: Racemic this compound, (-)-O,O'-Dibenzoyl-L-tartaric acid, Ethanol, 2 M Sodium hydroxide (NaOH), Diethyl ether.

  • Procedure:

    • Follow a similar procedure to Method A, substituting L-(+)-tartaric acid with (-)-O,O'-dibenzoyl-L-tartaric acid and methanol with ethanol. The principles of diastereomeric salt formation, fractional crystallization, and liberation of the free amine remain the same.

Data Presentation

Table 1: Chiral Resolution of Arylpropanamines - A Comparative Overview

Chiral AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
Racemic DapoxetineL-(+)-Tartaric AcidNot Specified32>99 (S-enantiomer)[2]
2-(3-chlorophenyl)propan-1-amineL-(+)-Tartaric AcidNot Specified23.1 (overall)>99.8 (R-enantiomer)[2]
2-(3-chlorophenyl)propan-1-amineL-(-)-3-Phenyllactic AcidNot SpecifiedNot Specified>99 (R-enantiomer)[3]
Racemic N-methylamphetamine(+)-Dibenzoyl-D-tartaric acidDichloroethane/MethanolNot SpecifiedNot Specified[4]

Table 2: Pharmacological Activity of Dapoxetine (S-enantiomer)

Treatment GroupBaseline IELT (min)Post-treatment IELT (min)Fold Increase in IELTp-value vs. PlaceboReference
Dapoxetine (30 mg)~1.0~2.8~2.8<0.001[5]
Dapoxetine (60 mg)~1.0~3.3~3.3<0.001[5]
Paroxetine (20 mg daily)~1.0~3.9~3.9<0.001[5]
Placebo~1.0~1.6~1.6-[5]

Table 3: Enantioselectivity of Chlorphenamine Binding to Histamine H1 Receptor

EnantiomerBinding Affinity (Ki) for H1 Receptor (nM)Pharmacological ActivityReference
Dexchlorphenamine (S-enantiomer)2.67 - 4.81Active Antihistamine[6]
Levchlorphenamine (R-enantiomer)211 - 361Less Active[6]

Visualizations

Synthesis_Workflow Start 3'-Chloropropiophenone Step1 Reduction (e.g., NaBH4) Start->Step1 Intermediate1 3-(3-Chlorophenyl)propan-1-ol (Racemic) Step1->Intermediate1 Step2 Amination (e.g., via tosylation/azide or Mitsunobu) Intermediate1->Step2 Intermediate2 This compound (Racemic) Step2->Intermediate2 Step3 Chiral Resolution (e.g., with Tartaric Acid) Intermediate2->Step3 ProductR (R)-3-(3-Chlorophenyl)propan-1-amine Step3->ProductR ProductS (S)-3-(3-Chlorophenyl)propan-1-amine Step3->ProductS

Caption: Synthetic workflow for producing enantiomers of this compound.

Chiral_Resolution_Logic Racemic_Mixture Racemic Amine ((R)-Amine + (S)-Amine) Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomers ((R)-Amine-(+)-TA) + ((S)-Amine-(+)-TA) Salt_Formation->Diastereomers Fractional_Crystallization Fractional Crystallization (based on solubility difference) Diastereomers->Fractional_Crystallization Less_Soluble Less Soluble Diastereomer (e.g., (S)-Amine-(+)-TA) Fractional_Crystallization->Less_Soluble More_Soluble More Soluble Diastereomer (in mother liquor) Fractional_Crystallization->More_Soluble Liberation_Less Liberation of Free Amine (Basification) Less_Soluble->Liberation_Less Liberation_More Liberation of Free Amine (Basification) More_Soluble->Liberation_More Enantiomer1 Enriched (S)-Amine Liberation_Less->Enantiomer1 Enantiomer2 Enriched (R)-Amine Liberation_More->Enantiomer2

Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

SSRI_Signaling_Pathway Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binds SERT->Presynaptic Receptor->Postsynaptic Activates SSRI SSRI (e.g., Dapoxetine) SSRI->SERT Blocks

Caption: Simplified signaling pathway of a Selective Serotonin Reuptake Inhibitor (SSRI).

References

Application Notes and Protocols for 3-(3-Chlorophenyl)propan-1-amine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biological activities of 3-(3-Chlorophenyl)propan-1-amine is limited. These application notes are based on the compound's structural similarity to known monoamine reuptake inhibitors and monoamine oxidase inhibitors. The provided data and protocols are representative of the analyses that would be conducted to characterize a novel compound with this chemical scaffold for CNS applications.

Introduction

This compound is a phenylpropylamine derivative. The inclusion of a chlorine atom on the phenyl ring is a common feature in many CNS-active drugs, often influencing potency and selectivity for monoamine transporters. Structurally similar compounds have been investigated for their effects on monoamine systems, which are critical in the regulation of mood, cognition, and behavior. Dysfunction in these systems is implicated in a variety of psychiatric and neurological disorders, including depression, anxiety, and Parkinson's disease. This document outlines potential applications and experimental protocols for characterizing this compound as a candidate for CNS drug discovery.

Hypothesized Mechanism of Action

Based on its core structure, this compound is hypothesized to function as a modulator of monoamine neurotransmission, primarily through one of two mechanisms:

  • Inhibition of Monoamine Reuptake: The compound may block the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT). Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.

  • Inhibition of Monoamine Oxidase (MAO): It could potentially inhibit MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO enzymes also leads to increased levels of synaptic monoamines. Selective MAO-A inhibitors are used to treat depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

Quantitative Data from Structurally Related Analogs

To guide the initial characterization of this compound, the following tables present representative data for analogous compounds that inhibit monoamine transporters. This data is for illustrative purposes.

Table 1: Representative Monoamine Transporter Binding Affinities (Kᵢ, nM) of Analogous Compounds

Compound DAT Kᵢ (nM) NET Kᵢ (nM) SERT Kᵢ (nM)
Representative TRI 1 59.3 29.3 14.7
Representative TRI 2 222 1030 740
Cocaine 230 480 740

| Fluoxetine (SSRI) | 3460 | 365 | 670 |

Table 2: Representative Monoamine Transporter Uptake Inhibition (IC₅₀, µM) of Analogous Compounds

Compound DAT IC₅₀ (µM) NET IC₅₀ (µM) SERT IC₅₀ (µM)
Vanoxerine 0.02 1.15 18.4
Nisoxetine >100 0.01 >100

| Fluoxetine | 2.9 | 1.15 | 0.02 |

Experimental Protocols

The following are detailed protocols for the primary in vitro assays used to characterize compounds targeting monoamine systems.

Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the serotonin, norepinephrine, or dopamine transporter.

Materials:

  • Cell membranes from HEK293 cells expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT).

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by plotting the percent inhibition of specific binding against the log concentration of the test compound.

  • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This assay directly measures the inhibition of radiolabeled neurotransmitter transport into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled substrates: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

  • Assay Buffer (e.g., Krebs-Henseleit buffer).

  • Test compound (this compound) at various concentrations.

  • Known transporter inhibitor for determining non-specific uptake (e.g., paroxetine for SERT, mazindol for DAT and NET).

  • 96-well microplates.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere.

  • Pre-incubate the cells with the test compound or control vehicle for 10-20 minutes at 37°C.

  • Initiate uptake by adding the radiolabeled neurotransmitter substrate.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate specific uptake by subtracting non-specific uptake (in the presence of a known inhibitor) from total uptake.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the test compound concentration.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A or MAO-B activity by detecting hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., Kynuramine or Tyramine).

  • Fluorometric probe (e.g., Amplex Red or equivalent).

  • Horseradish peroxidase (HRP).

  • Assay Buffer.

  • Test compound (this compound) at various concentrations.

  • Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • 96-well black microplates.

Procedure:

  • In a 96-well plate, add the assay buffer, HRP, fluorometric probe, and the test compound or control.

  • Add the MAO-A or MAO-B enzyme to each well and incubate for a short period at 37°C.

  • Initiate the reaction by adding the MAO substrate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530/585 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

Visualizations

G cluster_presynaptic Presynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release Release vesicle->release transporter Monoamine Transporter (SERT, NET, or DAT) reuptake Reuptake transporter->reuptake synapse Synaptic Cleft release->synapse Neurotransmitter compound This compound compound->transporter Inhibition synapse->transporter postsynaptic Postsynaptic Receptors synapse->postsynaptic Binding G start Start: Test Compound binding Protocol 1: Radioligand Binding (Determine Ki) start->binding uptake Protocol 2: Uptake Inhibition (Determine IC50) start->uptake mao Protocol 3: MAO Inhibition (Determine IC50) start->mao data Data Analysis: Potency & Selectivity binding->data uptake->data mao->data decision Lead Candidate? data->decision G cluster_mods Potential Modifications scaffold Core Scaffold: This compound r_group Modify Amine (Primary -> Secondary/Tertiary) scaffold->r_group ring_sub Alter Ring Substitution (Position/Nature of Halogen) scaffold->ring_sub chain_mod Modify Propyl Chain (Length, Rigidity) scaffold->chain_mod activity Biological Activity (Potency, Selectivity) r_group->activity ring_sub->activity chain_mod->activity properties ADME Properties (Solubility, Permeability) activity->properties

Application Notes and Protocols for Studying Monoamine Transporter Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental designs and protocols for investigating the intricate interactions of monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Understanding these interactions is crucial for elucidating the pathophysiology of numerous neurological and psychiatric disorders and for the development of novel therapeutics.

Introduction

Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into presynaptic neurons.[1][2] Their function is modulated by a complex network of protein-protein interactions, including homo- and hetero-oligomerization, as well as interactions with regulatory proteins and other signaling molecules.[3][4] Dysregulation of these interactions is implicated in conditions such as depression, ADHD, Parkinson's disease, and substance abuse.[1][5]

This document outlines key biochemical and biophysical techniques to study these interactions, providing detailed protocols and examples of data presentation.

Key Experimental Techniques

Several powerful techniques can be employed to study monoamine transporter interactions. The choice of method depends on whether the interaction is being studied in vitro, in live cells, and the specific information required (e.g., binding affinity, proximity, complex composition).

  • Co-Immunoprecipitation (Co-IP): To identify binding partners of a specific monoamine transporter from a mixed-protein lysate.[6]

  • Förster Resonance Energy Transfer (FRET): To measure the proximity of two fluorescently tagged proteins in living cells, indicating a direct interaction.[7]

  • Bioluminescence Resonance Energy Transfer (BRET): Similar to FRET, but uses a bioluminescent donor and a fluorescent acceptor, offering a higher signal-to-noise ratio.[8][9]

  • Radioligand Binding Assays: To determine the affinity and density of transporter binding sites and how these are affected by interacting partners.[10][11]

Data Presentation: Quantitative Analysis of Monoamine Transporter Interactions

Clear and concise presentation of quantitative data is essential for comparing the effects of different conditions or interacting partners on monoamine transporter function.

Table 1: Radioligand Binding Assay Data for Compounds Targeting Monoamine Transporters

This table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of various compounds for DAT, SERT, and NET. Such data is crucial for characterizing the selectivity and potency of potential drugs.

CompoundTransporterRadioligandKi / IC50 (nM)Reference
NisoxetineNET[³H]Nisoxetine1.15[12]
FluoxetineSERT[³H]Citalopram18.4[12]
VanoxerineDAT[³H]WIN 35,42890[12]
CocaineDAT[³H]Dopamine200 - 700[13]
CocaineSERT[³H]Serotonin200 - 700[13]
CocaineNET[³H]Norepinephrine200 - 700[13]
MethylphenidateDAT[³H]Dopamine100[13]
MethylphenidateNET[³H]Norepinephrine100[13]
AmphetamineDAT[³H]Dopamine~600[13]
AmphetamineNET[³H]Norepinephrine70 - 100[13]
MDMASERT[³H]Serotonin> DAT[13]

Table 2: Proximity-Based Assay Data for Monoamine Transporter Interactions

This table presents data from FRET and BRET experiments, which provide insights into the proximity and potential oligomerization of monoamine transporters in living cells.

Interacting ProteinsAssayQuantitative MetricValueCellular SystemReference
YFP-hSERT and CFP-hSERTFRETFluorescence Ratio1.56 ± 0.13HEK-293 Cells[7]
V2R-Rluc8 and β-arrestin 2-VenusBRETLigand-induced BRET ratioTime-dependent increaseHEK-293 Cells[14]
TAAR1-Rluc and D2R-YFPBRETBRET ratioHyperbolic saturationHEK-293 Cells[15]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol for Monoamine Transporter Interaction

This protocol describes the co-immunoprecipitation of a monoamine transporter and its interacting partners from cell lysates.[16][17]

Materials:

  • Cells expressing the monoamine transporter of interest

  • Ice-cold PBS (137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 2 mM KH₂PO₄, pH 7.4)[16]

  • Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail)[16]

  • Antibody specific to the monoamine transporter

  • Protein A/G magnetic beads

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Refrigerated microcentrifuge

  • Magnetic separation rack

Procedure:

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (1 mL per 1 x 10⁷ cells) and incubate on ice for 30 minutes with occasional vortexing.[16]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional):

    • Add 20 µL of Protein A/G magnetic beads to the cleared lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against the monoamine transporter to the pre-cleared lysate.

    • Incubate overnight at 4°C on a rotator.

    • Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.

  • Elution:

    • Resuspend the beads in 50 µL of elution buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

    • Pellet the beads using a magnetic rack and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners.

Förster Resonance Energy Transfer (FRET) Microscopy Protocol for Monoamine Transporter Oligomerization

This protocol outlines the steps for measuring FRET between fluorescently tagged monoamine transporters to investigate their oligomerization in live cells.[7][18]

Materials:

  • Mammalian cells (e.g., HEK-293)

  • Expression vectors for the monoamine transporter tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP)

  • Transfection reagent

  • Confocal microscope equipped for FRET imaging

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Co-transfect cells with the CFP-tagged and YFP-tagged monoamine transporter constructs using a suitable transfection reagent.

    • As controls, transfect cells with only the donor construct, only the acceptor construct, and an unfused CFP-YFP tandem construct (positive control).

    • Allow 24-48 hours for protein expression.

  • Image Acquisition:

    • Mount the live cells on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

    • Acquire images in three channels:

      • Donor channel: Excite with the donor laser (e.g., 458 nm for CFP) and detect donor emission (e.g., 469-501 nm).[18]

      • Acceptor channel: Excite with the acceptor laser (e.g., 514 nm for YFP) and detect acceptor emission (e.g., 533-576 nm).[18]

      • FRET channel: Excite with the donor laser (e.g., 458 nm) and detect acceptor emission (e.g., 533-576 nm).[18]

  • FRET Analysis (Sensitized Emission Method):

    • Correct the raw FRET image for donor bleed-through and acceptor cross-excitation.

    • Calculate the FRET efficiency or a normalized FRET index. A common method is to calculate a ratio image of the FRET channel intensity to the donor channel intensity.[7]

    • A significant FRET signal in cells co-expressing the donor and acceptor-tagged transporters, compared to controls, indicates that the proteins are in close proximity (<10 nm), suggesting oligomerization.

Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR-Monoamine Transporter Interaction

This protocol describes a BRET assay to monitor the interaction between a G protein-coupled receptor (GPCR) and a monoamine transporter in live cells.[8][9][15]

Materials:

  • HEK-293 cells

  • Expression vectors for the GPCR tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and the monoamine transporter tagged with a BRET acceptor (e.g., YFP or Venus).

  • Transfection reagent

  • White, 96-well microplates

  • BRET-compatible plate reader

  • Coelenterazine h (BRET substrate)

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK-293 cells in a 96-well plate.

    • Co-transfect the cells with the Rluc-tagged GPCR and YFP-tagged monoamine transporter constructs. For BRET saturation assays, transfect a constant amount of the donor construct with increasing amounts of the acceptor construct.[13]

  • BRET Measurement:

    • 48 hours post-transfection, wash the cells with PBS.

    • Add 90 µL of PBS to each well.

    • Add 10 µL of coelenterazine h (final concentration 5 µM) to each well.

    • Immediately measure the luminescence at two wavelengths using a BRET plate reader: one for the donor emission (e.g., ~485 nm for Rluc) and one for the acceptor emission (e.g., ~530 nm for YFP).

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Subtract the background BRET ratio obtained from cells expressing only the donor construct.

    • For saturation assays, plot the net BRET ratio as a function of the acceptor/donor expression ratio. A hyperbolic curve is indicative of a specific interaction.[13]

Radioligand Binding Assay for Monoamine Transporters

This protocol details a competitive radioligand binding assay to determine the affinity of a test compound for a specific monoamine transporter.[11][19]

Materials:

  • Cell membranes or synaptosomes expressing the monoamine transporter of interest

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT)

  • Unlabeled test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Studying Monoamine Transporter Interactions

G cluster_hypothesis Hypothesis Generation cluster_in_vitro In Vitro / In Silico cluster_in_cellulo Live Cell Imaging cluster_validation Functional Validation Hypothesis Hypothetical Interaction: Monoamine Transporter (MAT) - Protein X CoIP Co-Immunoprecipitation (Co-IP) - Identify interacting partners Hypothesis->CoIP Initial Screening FRET FRET Microscopy - Confirm proximity in live cells CoIP->FRET Confirmation BRET BRET Assay - Quantify interaction in live cells CoIP->BRET Confirmation Radioligand Radioligand Binding - Determine binding affinity (Kd, Bmax) Functional Functional Assays - e.g., Neurotransmitter uptake assay Radioligand->Functional Functional Consequence FRET->Radioligand Quantitative Analysis BRET->Radioligand Quantitative Analysis Conclusion Conclusion Functional->Conclusion Characterized Interaction

Caption: A logical workflow for investigating monoamine transporter protein-protein interactions.

Simplified Dopamine Transporter (DAT) Signaling and Interaction Pathway

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT DAT DA_cyto Cytosolic Dopamine DAT->DA_cyto DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release alpha_syn α-synuclein alpha_syn->DAT Interaction (Modulates trafficking) PKC PKC PKC->DAT Phosphorylation (Regulates activity) DA_cyto->DA_vesicle VMAT2 DA_synapse->DAT Reuptake D2R D2 Receptor DA_synapse->D2R Binding Signaling Downstream Signaling D2R->Signaling

Caption: Key interactions of the dopamine transporter at the presynaptic terminal.

References

Application Notes and Protocols for the Development of Novel 3-(3-Chlorophenyl)propan-1-amine Derivatives as Potent Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play a crucial role in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] Dysfunction of these transporters is implicated in a range of psychiatric and neurological disorders, making them key targets for therapeutic intervention.[1][2] Selective and potent inhibitors of these transporters have been successfully developed as antidepressants and treatments for other central nervous system disorders.[3][4]

The 3-phenylpropan-1-amine scaffold is a well-established pharmacophore for monoamine reuptake inhibitors, with notable examples including fluoxetine and atomoxetine.[3] This document provides detailed application notes and protocols for the development of novel derivatives of 3-(3-chlorophenyl)propan-1-amine, a promising starting point for the discovery of new potent and selective monoamine reuptake inhibitors. The protocols outlined below cover the chemical synthesis, purification, and in vitro pharmacological evaluation of these new chemical entities.

Data Presentation: Structure-Activity Relationship of Hypothetical Derivatives

The following table summarizes hypothetical potency data for a series of newly synthesized derivatives of this compound. This data is intended to be representative of what might be generated in a typical drug discovery campaign and serves to illustrate the structure-activity relationships (SAR). Potency is expressed as the half-maximal inhibitory concentration (IC50) for each of the monoamine transporters.

Compound IDR1R2SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
JKL-001HH120250850
JKL-002CH3H85180600
JKL-003HCH395210720
JKL-004CH3CH350150450
JKL-005FH70120500
JKL-006ClH4590380
JKL-007OCH3H150300950

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the described this compound derivatives is the inhibition of monoamine reuptake at the presynaptic neuron. By blocking the transporter proteins (SERT, NET, and/or DAT), these compounds increase the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission to the postsynaptic neuron.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Vesicular Monoamines transporter Monoamine Transporter (SERT, NET, DAT) presynaptic->transporter Reuptake monoamines Monoamines (5-HT, NE, DA) presynaptic->monoamines Release receptor Postsynaptic Receptors monoamines->receptor Binding & Signal Transduction inhibitor This compound Derivative inhibitor->transporter Inhibition

Figure 1: Mechanism of monoamine reuptake inhibition.

Experimental Protocols

General Synthetic Scheme

A general method for the synthesis of N-substituted derivatives of this compound involves the reductive amination of 3-(3-chlorophenyl)propanal. The propanal can be synthesized from the corresponding alcohol, 3-(3-chlorophenyl)propan-1-ol.[5]

start 3-(3-Chlorophenyl)propan-1-ol aldehyde 3-(3-Chlorophenyl)propanal start->aldehyde Oxidation (e.g., PCC) product Target Derivative aldehyde->product Reductive Amination (e.g., NaBH(OAc)3) amine Primary or Secondary Amine (R1R2NH) amine->product

Figure 2: General synthetic workflow.

Protocol 1: Synthesis of N-Methyl-3-(3-chlorophenyl)propan-1-amine (JKL-002)

  • Oxidation of 3-(3-chlorophenyl)propan-1-ol: To a stirred solution of 3-(3-chlorophenyl)propan-1-ol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) at room temperature. Stir the reaction mixture for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the mixture through a pad of silica gel, and concentrate the filtrate under reduced pressure to yield 3-(3-chlorophenyl)propanal.

  • Reductive Amination: Dissolve the crude 3-(3-chlorophenyl)propanal (1.0 eq) in 1,2-dichloroethane (DCE). Add methylamine (2.0 eq, as a solution in THF or as a salt) followed by sodium triacetoxyborohydride (1.5 eq) in portions at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to afford the desired N-methyl-3-(3-chlorophenyl)propan-1-amine.

In Vitro Potency Determination: Monoamine Transporter Uptake Assay

The potency of the synthesized compounds against SERT, NET, and DAT can be determined using a radiolabeled neurotransmitter uptake assay in HEK293 cells stably expressing the respective human transporters.[1][6]

Protocol 2: [³H]Neurotransmitter Uptake Assay

  • Cell Culture: Culture HEK293 cells stably expressing human SERT, NET, or DAT in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight. On the day of the assay, wash the cells with Krebs-HEPES buffer (KHB).

  • Compound Incubation: Prepare serial dilutions of the test compounds in KHB. Add the compound solutions to the cells and pre-incubate for 10-20 minutes at 37°C.

  • Neurotransmitter Uptake: Initiate the uptake reaction by adding a solution containing the respective [³H]-labeled neurotransmitter ([³H]serotonin for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT) at a concentration near its Km. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KHB. Lyse the cells with a scintillation cocktail or a suitable lysis buffer.

  • Quantification: Measure the radioactivity in each well using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., paroxetine for SERT, desipramine for NET, and GBR12909 for DAT).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

start Seed HEK293 cells expressing a monoamine transporter wash Wash cells with assay buffer start->wash preincubate Pre-incubate with test compounds wash->preincubate uptake Add [³H]-neurotransmitter and incubate preincubate->uptake terminate Terminate uptake by washing with ice-cold buffer uptake->terminate lyse Lyse cells terminate->lyse quantify Quantify radioactivity using a scintillation counter lyse->quantify analyze Calculate % inhibition and determine IC50 values quantify->analyze

Figure 3: Workflow for the neurotransmitter uptake assay.

Structure-Activity Relationship (SAR) Development

The development of potent and selective inhibitors requires a systematic exploration of the chemical space around the this compound scaffold. The following logical diagram illustrates the iterative process of SAR-driven lead optimization.

cluster_design Design cluster_synthesis Synthesis cluster_testing Testing cluster_analysis Analysis design_new Design new derivatives based on SAR synthesize Synthesize and purify new compounds design_new->synthesize in_vitro In vitro screening (SERT, NET, DAT) synthesize->in_vitro admet In vitro ADMET profiling (optional) in_vitro->admet analyze_data Analyze potency, selectivity, and SAR in_vitro->analyze_data analyze_data->design_new Iterate

Figure 4: Iterative cycle of SAR-driven lead optimization.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis and evaluation of novel derivatives of this compound as potential monoamine reuptake inhibitors. By systematically applying these methods and iteratively refining the chemical structures based on the generated SAR data, researchers can efficiently advance their drug discovery programs aimed at identifying new therapeutics for a variety of CNS disorders. The use of established, robust in vitro assays is critical for generating reliable data to guide these efforts.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Chlorophenyl)propan-1-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
SYN-001 Low or No Product Yield 1. Inactive Reducing Agent: The reducing agent (e.g., LiAlH₄, Raney Nickel) may have degraded due to improper storage or handling. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Moisture Contamination: Presence of water in the reaction can quench moisture-sensitive reducing agents like LiAlH₄.1. Use a fresh, unopened container of the reducing agent. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. 3. Use anhydrous solvents and dry all glassware thoroughly before use.
SYN-002 Formation of Significant Side Products 1. Over-reduction: Reduction of the aromatic ring can occur under harsh conditions. 2. Dimerization/Polymerization: Side reactions involving the starting material or product. 3. Incorrect Reaction Temperature: Can lead to competing side reactions.1. Use a milder reducing agent or carefully control the stoichiometry of the reducing agent. 2. Add the starting material slowly to the reaction mixture and maintain a lower reaction temperature. 3. Maintain the recommended reaction temperature using a controlled temperature bath.
PUR-001 Difficulty in Product Purification 1. Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography. 2. Amine Tailing on Silica Gel: The basic nature of the amine can cause tailing on standard silica gel.1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. 2. Pre-treat the silica gel with a small amount of triethylamine in the eluent or use a different stationary phase like alumina. 3. Consider converting the amine to its hydrochloride salt, which can often be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic routes involve the reduction of a suitable precursor. The two primary methods are:

  • Reduction of 3-(3-Chlorophenyl)propanenitrile: This can be achieved using various reducing agents such as Lithium Aluminum Hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C), or borane complexes.

  • Reduction of 3-(3-Chlorophenyl)propanamide: This is typically carried out using a strong reducing agent like LiAlH₄.

Q2: What are the major impurities I should expect in the synthesis of this compound?

A2: The major impurities are often related to the chosen synthetic route and starting materials. Common impurities include:

  • Unreacted Starting Material: Residual 3-(3-chlorophenyl)propanenitrile or 3-(3-chlorophenyl)propanamide.

  • Intermediate Imine: The imine formed during the reduction of the nitrile can sometimes be isolated as an impurity if the reduction is incomplete.

  • Secondary and Tertiary Amines: These can form during catalytic hydrogenation of nitriles through the reaction of the primary amine product with the intermediate imine.

  • 3-(3-Chlorophenyl)propan-1-ol: This can be a byproduct if the reaction conditions lead to the hydrolysis of intermediates.

  • Starting material impurities: Impurities present in the initial 3-(3-chlorophenyl)propanenitrile or 3-(3-chlorophenyl)propanoic acid can be carried through the synthesis.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and compared to the starting material to determine the extent of conversion.

Q4: What are the recommended purification methods for this compound?

A4: Purification is typically achieved through column chromatography on silica gel. However, due to the basic nature of the amine, tailing can be an issue. This can often be mitigated by adding a small amount of a tertiary amine like triethylamine to the eluent. Alternatively, the crude amine can be converted to its hydrochloride salt, which can then be purified by recrystallization to a high degree of purity.

Quantitative Data on Common Impurities

The following table summarizes potential impurities and their likely relative abundance based on the synthetic route. The exact percentages can vary significantly depending on the specific reaction conditions and purification methods employed.

Impurity NameChemical StructureTypical Abundance Range (%)Analytical Method for Detection
3-(3-Chlorophenyl)propanenitrile3-Cl-C₆H₄-CH₂CH₂CN0.1 - 2.0GC-MS, HPLC
3-(3-Chlorophenyl)propanamide3-Cl-C₆H₄-CH₂CH₂CONH₂0.1 - 2.0HPLC, LC-MS
N-(3-(3-chlorophenyl)propyl)-3-(3-chlorophenyl)propan-1-amine (Secondary Amine)(3-Cl-C₆H₄-(CH₂)₃)₂NH0.1 - 5.0GC-MS, LC-MS
3-(3-Chlorophenyl)propan-1-ol3-Cl-C₆H₄-CH₂CH₂CH₂OH0.1 - 1.0GC-MS, HPLC

Experimental Protocols

Synthesis of this compound via Reduction of 3-(3-Chlorophenyl)propanenitrile with LiAlH₄

Materials:

  • 3-(3-Chlorophenyl)propanenitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(3-chlorophenyl)propanenitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel (eluting with a mixture of dichloromethane and methanol, with a small percentage of triethylamine) or by conversion to its hydrochloride salt and recrystallization.

Visualizations

impurity_formation Potential Impurity Formation Pathways in the Synthesis of this compound cluster_nitrile Nitrile Reduction Route cluster_amide Amide Reduction Route nitrile 3-(3-Chlorophenyl)propanenitrile imine Intermediate Imine nitrile->imine Partial Reduction primary_amine_nitrile This compound (Target Product) nitrile->primary_amine_nitrile Direct Reduction incomplete_reduction_nitrile Incomplete Reduction (Starting Material Impurity) imine->primary_amine_nitrile Full Reduction secondary_amine Secondary Amine Impurity imine->secondary_amine + Primary Amine primary_amine_nitrile->secondary_amine + Imine amide 3-(3-Chlorophenyl)propanamide primary_amine_amide This compound (Target Product) amide->primary_amine_amide Reduction (e.g., LiAlH4) incomplete_reduction_amide Incomplete Reduction (Starting Material Impurity)

Caption: Logical workflow of potential impurity formation during the synthesis of this compound via nitrile and amide reduction routes.

optimizing reaction conditions for 3-(3-Chlorophenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(3-Chlorophenyl)propan-1-amine

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
SYN-001 Low to no product yield in reductive amination. 1. Inactive or degraded reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).[1] 2. Incomplete imine formation prior to reduction.[1] 3. Suboptimal reaction pH for imine formation and reduction.[1] 4. Presence of moisture when using water-sensitive reagents.[1]1. Use a fresh, unopened container of the reducing agent.[1] 2. Monitor imine formation by TLC or ¹H NMR before adding the reducing agent.[1] 3. Adjust the pH to the optimal range for the specific reducing agent (often slightly acidic).[1] 4. Use anhydrous solvents and thoroughly dry all glassware before use.[1]
SYN-002 Formation of significant side products. 1. Over-reduction of the starting material or product.[1] 2. Dimerization or polymerization of the starting aldehyde/ketone.[1] 3. Competing side reactions due to incorrect temperature control.[1]1. Use a milder reducing agent or carefully control the stoichiometry of the reducing agent.[1] 2. Add the aldehyde/ketone slowly to the reaction mixture and maintain a lower reaction temperature.[1] 3. Maintain the recommended reaction temperature using a controlled temperature bath.[1]
PUR-001 Difficulty in purifying the final product. 1. Co-elution of the product with starting materials or by-products during column chromatography. 2. Formation of a stable emulsion during aqueous work-up.[1] 3. The product is an oil and does not crystallize easily.[1]1. Optimize the solvent system for column chromatography; consider using a different stationary phase like alumina.[1] 2. Add brine to the aqueous layer to break the emulsion or filter the mixture through Celite.[1] 3. Attempt to form a salt (e.g., hydrochloride salt) of the amine, which is often crystalline and easier to purify.[1]
PUR-002 Product appears as a yellow or brown oil after purification. 1. Presence of residual colored impurities. 2. Decomposition of the product during purification (e.g., on silica gel).1. Treat the crude product with activated charcoal before final purification.[1] 2. Use a milder purification technique or consider salt formation to avoid degradation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A common and effective method is the reductive amination of 3-(3-chlorophenyl)propanal or a related ketone. This involves reacting the carbonyl compound with an amine source (like ammonia) to form an imine, which is then reduced to the target amine.[1] Another approach is the reduction of 3-(3-chlorophenyl)propanenitrile.

Q2: How can I monitor the progress of the reductive amination reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. TLC can be used to observe the disappearance of the starting aldehyde/ketone and the appearance of the product spot. ¹H NMR can confirm the formation of the intermediate imine before the addition of the reducing agent.[1]

Q3: What are the best practices for handling the reducing agents used in this synthesis?

A3: Many reducing agents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), are moisture-sensitive. It is crucial to use anhydrous solvents and reagents, and to dry all glassware thoroughly before use.[1] Always use a fresh container of the reducing agent to ensure its activity.[1]

Q4: I see an unexpected peak in my NMR/mass spectrum analysis. What could it be?

A4: Common by-products in reductive amination include the corresponding alcohol from the reduction of the starting carbonyl compound. If an excess or a very strong reducing agent is used, over-reduction of the aromatic ring might occur, though this is less common with milder reagents.[1] Unreacted starting materials may also be present.

Q5: My purification by column chromatography is not effective. What can I do?

A5: If co-elution is an issue, optimizing the solvent system (eluent polarity) is the first step. You could also consider switching the stationary phase from silica gel to alumina, which can alter the elution order.[1] Another highly effective strategy for purifying amines is to convert the product into a hydrochloride salt, which can often be purified by recrystallization.[1]

Experimental Protocols

Protocol 1: Reductive Amination of 3-(3-chlorophenyl)propanal

This protocol is a general representation based on common reductive amination procedures.

Materials:

  • 3-(3-chlorophenyl)propanal

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(3-chlorophenyl)propanal (1.0 eq) in anhydrous methanol.

  • Add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.[1]

  • Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 2.[1]

  • Stir for 1 hour, then basify the mixture with 1 M NaOH to a pH of about 10.[1]

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.[1]

Visualizations

G General Workflow for Synthesis and Purification start Start: 3-(3-chlorophenyl)propanal imine Imine Formation (Ammonia Source, MeOH) start->imine reduction Reduction (e.g., NaBH₃CN) imine->reduction workup Aqueous Work-up (Acid/Base Quench) reduction->workup extraction Extraction (Organic Solvent) workup->extraction purification Purification (Column Chromatography / Salt Formation) extraction->purification product Final Product: this compound purification->product G Troubleshooting Logic for Low Product Yield issue Issue: Low/No Yield cause1 Inactive Reducing Agent? issue->cause1 cause2 Incomplete Imine Formation? issue->cause2 cause3 Suboptimal pH? issue->cause3 cause4 Moisture Contamination? issue->cause4 solution1 Solution: Use fresh reagent cause1->solution1 solution2 Solution: Monitor by TLC/NMR, extend reaction time cause2->solution2 solution3 Solution: Adjust pH (typically slightly acidic) cause3->solution3 solution4 Solution: Use anhydrous solvents and dry glassware cause4->solution4

References

Technical Support Center: HPLC Analysis of 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3-(3-Chlorophenyl)propan-1-amine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with this compound?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound. The primary cause is often secondary interactions between the amine functional group of the analyte and residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] At mobile phase pH values above 3, these silanol groups can be ionized and interact strongly with the protonated amine, leading to poor peak shape.[3]

Q2: How can I reduce or eliminate peak tailing for this analysis?

A2: To minimize peak tailing, you can try the following strategies:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the basic analyte.[4]

  • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to have fewer accessible silanol groups, which significantly improves peak shape for basic compounds.[4]

  • Increase Buffer Concentration: Using a sufficient buffer concentration (typically 10-50 mM) helps to maintain a consistent pH at the column surface and can mask residual silanol activity.[4]

  • Consider a Different Stationary Phase: A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds due to π-π interactions and may provide better peak shape.[2]

Q3: My retention time for this compound is not consistent between injections. What could be the cause?

A3: Fluctuations in retention time can be due to several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can lead to shifts in retention time.

  • Pump Issues: Leaks or problems with the pump's check valves can cause inconsistent flow rates, directly affecting retention times.

  • Temperature Fluctuations: Variations in the column temperature can also cause retention time to drift. Using a column oven is recommended for stable retention.

Q4: I am not seeing any peak for my analyte. What are the possible reasons?

A4: A complete loss of signal can be alarming. Here are a few things to check:

  • Sample Preparation: Double-check your sample dilution and ensure the final concentration is within the detection limits of your instrument.

  • Injection Issues: Verify that the autosampler is correctly aspirating and injecting your sample.

  • Detector Settings: Confirm that the detector is on, the lamp is working, and the wavelength is set appropriately for your compound (e.g., around 220 nm for the phenyl group).

  • Strong Sample Adsorption: In rare cases, the analyte may be irreversibly adsorbed onto the column or other parts of the HPLC system. This can happen if the system is not well-passivated.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the HPLC analysis of this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC problems encountered with this analyte.

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing / Asymmetry start->peak_tailing retention_shift Retention Time Shift start->retention_shift pressure_issue Abnormal Pressure start->pressure_issue no_peak No Peak / Low Sensitivity start->no_peak cause_tailing Potential Causes: - Silanol Interactions - Mobile Phase pH - Column Overload - Column Void peak_tailing->cause_tailing cause_retention Potential Causes: - Inadequate Equilibration - Mobile Phase Inconsistency - Pump Malfunction - Temperature Fluctuation retention_shift->cause_retention cause_pressure Potential Causes: - Blockage in system (high pressure) - Leak in system (low pressure) - Buffer precipitation pressure_issue->cause_pressure cause_no_peak Potential Causes: - Incorrect sample concentration - Injection failure - Detector issue (lamp out) - Strong analyte adsorption no_peak->cause_no_peak solution_tailing Solutions: 1. Lower mobile phase pH (2.5-3.0) 2. Use end-capped C18 or Phenyl column 3. Reduce sample concentration 4. Flush or replace column cause_tailing->solution_tailing solution_retention Solutions: 1. Increase equilibration time 2. Prepare fresh mobile phase 3. Check pump for leaks/bubbles 4. Use a column oven cause_retention->solution_retention solution_pressure Solutions: 1. Back-flush column or replace frit 2. Check fittings for leaks 3. Ensure buffer solubility in mobile phase cause_pressure->solution_pressure solution_no_peak Solutions: 1. Check sample preparation 2. Manually inject a standard 3. Check detector status and lamp 4. Flush system with strong solvent cause_no_peak->solution_no_peak

HPLC Troubleshooting Workflow for this compound

Data Presentation

The following table summarizes representative quantitative data for the analysis of a structurally similar compound, 1-(3-Chlorophenyl)-2-methylpropan-2-amine, by HPLC-UV. This data can serve as a benchmark for method development and validation.

Analytical MethodPurity (%)Key Impurities DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV98.8Precursor and other minor unidentified impurities~0.02%~0.07%

Data is representative for a similar compound and may vary for this compound.[5]

Experimental Protocols

This section provides a detailed starting methodology for the HPLC analysis of this compound. This protocol is based on methods for structurally similar compounds and may require optimization.[5]

Objective: To develop a robust HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration that falls within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of A and B (see table below)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

    Gradient Program:

Time (minutes)% Mobile Phase A (Water w/ 0.1% FA)% Mobile Phase B (ACN w/ 0.1% FA)
0.08020
15.02080
17.02080
17.18020
20.08020
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Logical Relationships

Influence of Mobile Phase pH on Analyte and Column

The following diagram illustrates the effect of mobile phase pH on the ionization state of this compound (a base) and the silica stationary phase, which is crucial for controlling peak shape.

pH_Effect Effect of Mobile Phase pH on HPLC Separation cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 7.0) low_ph_amine Analyte (Amine): Protonated (R-NH3+) Highly Polar low_ph_interaction Minimal Interaction (Repulsion) low_ph_amine->low_ph_interaction interacts with low_ph_silanol Stationary Phase (Silanol): Protonated (Si-OH) Neutral low_ph_silanol->low_ph_interaction low_ph_result Result: Good, Symmetrical Peak low_ph_interaction->low_ph_result leads to high_ph_amine Analyte (Amine): Protonated (R-NH3+) Highly Polar high_ph_interaction Strong Ionic Interaction (Secondary Retention) high_ph_amine->high_ph_interaction interacts with high_ph_silanol Stationary Phase (Silanol): Deprotonated (Si-O-) Negatively Charged high_ph_silanol->high_ph_interaction high_ph_result Result: Peak Tailing high_ph_interaction->high_ph_result leads to

Influence of mobile phase pH on analyte-column interactions.

References

Technical Support Center: Synthesis of 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3-Chlorophenyl)propan-1-amine, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and recommended solutions.

Q1: What are the common synthetic routes for this compound?

The most common and direct synthetic routes start from commercially available precursors. Two primary methods are:

  • Reduction of a Nitrile: The catalytic hydrogenation or chemical reduction of 3-(3-chlorophenyl)propanenitrile using reagents like Lithium Aluminum Hydride (LiAlH₄), Raney Nickel (RaNi), or Borane complexes (e.g., BH₃-THF).

  • Reductive Amination of a Ketone: While less direct for this specific molecule, a related approach involves the reductive amination of 1-(3-chlorophenyl)propan-1-one.[1][2] This involves forming an intermediate imine or oxime, which is then reduced to the amine.[3]

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields often stem from issues with reagents or reaction conditions. Key areas to investigate include:

  • Inactive Reducing Agent: Reagents like LiAlH₄ and borane complexes are highly sensitive to moisture and can degrade over time. Using a fresh, unopened container or titrating the reagent to determine its activity is recommended.[1]

  • Suboptimal Reaction Conditions: Temperature and pressure (for catalytic hydrogenation) are critical. Ensure the reaction is conducted at the recommended temperature, as deviations can lead to incomplete reactions or side product formation.[1]

  • Presence of Water: For moisture-sensitive reagents, it is crucial to use anhydrous solvents and thoroughly dried glassware to prevent quenching of the reducing agent.[1]

  • Inadequate Work-up: The amine product may be water-soluble, especially when protonated at acidic pH. Ensure the aqueous layer is basified (pH > 10) before extraction to maximize the amount of free amine in the organic phase. Perform multiple extractions to ensure complete recovery.

Q3: I am observing significant side product formation. How can this be minimized?

The formation of impurities is a common challenge. The following table summarizes key issues and solutions.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
SYN-001 Formation of Secondary Amines Over-alkylation of the primary amine product with the starting material (e.g., halide precursor if used) or reactive intermediates.Maintain a stoichiometric excess of the ammonia source or primary amine. Control the reaction temperature to minimize side reactions.[1]
SYN-002 Presence of Starting Material Incomplete reaction due to inactive reagents, insufficient reaction time, or suboptimal temperature.Monitor the reaction progress using TLC or GC-MS.[1] Extend the reaction time or consider a more potent reducing agent if necessary. Ensure reagents are active.
SYN-003 Formation of Alcohols If reducing a nitrile, hydrolysis of the starting material or intermediates can occur, especially in the presence of water, leading to the corresponding alcohol (3-(3-chlorophenyl)propan-1-ol) after reduction.Use anhydrous solvents and reagents.[1][4]

Q4: Purification by column chromatography is proving difficult. What are my options?

Primary amines are basic and can interact strongly with the acidic silica gel, leading to significant tailing (streaking) and poor separation.

  • Optimize Chromatography:

    • Base-Washed Silica: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in the eluent.[1] This neutralizes the acidic sites.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).[1]

  • Salt Formation & Recrystallization: This is a highly effective method for purifying amines.[1] Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The resulting salt is typically a crystalline solid that can be recrystallized to a high degree of purity.[5]

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[1]

Q5: My final product is a yellow or brown oil after purification. How can I decolorize it?

Colored impurities often arise from product degradation or residual high-molecular-weight byproducts.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal for 15-30 minutes. Filter the mixture through a pad of Celite to remove the charcoal and then concentrate the filtrate.[1]

  • Recrystallization: If a crystalline salt can be formed, recrystallization is often very effective at excluding colored impurities.[6]

Q6: How can I accurately assess the purity of my final sample?

Several analytical techniques can be used to determine the purity of this compound. A typical purity for research-grade material is 98% or higher.[7]

Analytical MethodKey AdvantagesPotential Limitations
HPLC-UV Excellent for separating non-volatile impurities and quantifying the main component.Requires a chromophore for UV detection. May require method development to achieve baseline separation of all impurities.
GC-MS Ideal for identifying and quantifying volatile and semi-volatile impurities.[7]Primary amines may show poor peak shape; derivatization (e.g., with BSTFA) is often required to improve chromatography.[7]
qNMR Provides a direct, highly accurate quantification of the analyte against a certified internal standard without needing reference standards for each impurity.[7]Requires a well-resolved proton signal from the analyte that does not overlap with impurity or standard signals. Higher initial instrument cost.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 3-(3-chlorophenyl)propanenitrile

This protocol describes the reduction of the nitrile precursor using Lithium Aluminum Hydride (LiAlH₄).

Materials:

  • 3-(3-chlorophenyl)propanenitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Drying tube, three-neck flask, reflux condenser, dropping funnel

Procedure:

  • Set up a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, carefully add LiAlH₄ (1.5 eq.) to anhydrous diethyl ether in the flask.

  • Dissolve 3-(3-chlorophenyl)propanenitrile (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture back to 0°C.

  • Work-up (Fieser method): Cautiously and sequentially add water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture and wash the solid precipitate thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification via Hydrochloride Salt Formation

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 2M HCl in diethyl ether (or other suitable solvent)

  • Ethanol/Ether mixture for recrystallization

Procedure:

  • Dissolve the crude amine in a minimal amount of diethyl ether.

  • While stirring, slowly add 2M HCl in diethyl ether dropwise.

  • The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallize the crude salt from a suitable solvent system, such as an ethanol/ether mixture, to obtain the pure this compound hydrochloride.[5]

  • If the free base is required, dissolve the pure salt in water, basify with NaOH to pH > 10, and extract with an organic solvent.

Visualizations

Experimental Workflow Diagram

G Synthesis and Purification Workflow cluster_purification Purification Options start Starting Material|{3-(3-chlorophenyl)propanenitrile} reaction Reduction Step LiAlH₄ in Anhydrous Ether 0°C to Reflux start->reaction workup Aqueous Work-up Quench, Basify, Extract reaction->workup crude Crude Product Amine + Impurities workup->crude chromatography Column Chromatography Silica Gel (base-treated) Eluent: EtOAc/Hexane + 1% Et₃N crude->chromatography salt Salt Formation Dissolve in Ether Add HCl solution Filter crude->salt final_product Pure Product This compound chromatography->final_product recrystallize Recrystallization Purified Amine HCl Salt salt->recrystallize recrystallize->final_product  (optional free-basing)

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Guide for Low Yield/Purity problem Problem Encountered: Low Yield or High Impurity cause1 Reagent Issues problem->cause1 cause2 Reaction Condition Faults problem->cause2 cause3 Purification Challenges problem->cause3 sub1 Inactive Reducing Agent cause1->sub1 sub2 Wet Solvents/Glassware cause1->sub2 sub3 Incorrect Temperature cause2->sub3 sub4 Incomplete Reaction cause2->sub4 sub5 Emulsion in Work-up cause3->sub5 sub6 Tailing on Silica Gel cause3->sub6 sol1 Solution: Use Fresh/Titrated Reagent sub1->sol1 sol2 Solution: Use Anhydrous Solvents & Flame-Dry Glassware sub2->sol2 sol3 Solution: Calibrate Thermostat & Maintain Strict Control sub3->sol3 sol4 Solution: Monitor by TLC/GC & Increase Reaction Time sub4->sol4 sol5 Solution: Add Brine or Filter through Celite sub5->sol5 sol6 Solution: Use Base-Washed Silica or Form a Salt sub6->sol6

Caption: A logical guide for troubleshooting common synthesis and purification issues.

References

stability issues of 3-(3-Chlorophenyl)propan-1-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(3-Chlorophenyl)propan-1-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common stability issues observed with this compound in solution?

A1: this compound, as an arylalkylamine, can be susceptible to several modes of degradation in solution. The most common stability issues arise from oxidation, hydrolysis (in acidic or basic conditions), photodecomposition, and thermal stress. These degradation pathways can lead to a decrease in the concentration of the active compound and the formation of impurities, potentially impacting experimental results.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of similar amines, potential degradation products could include:

  • Oxidation products: N-oxides are common degradation products resulting from the oxidation of the amine group.

  • Hydrolysis products: Under harsh acidic or basic conditions, cleavage of the molecule could occur, though this is generally less common for simple amines compared to esters or amides.

  • Photodegradation products: Exposure to light, particularly UV light, can lead to the formation of various photolytic byproducts.

  • Thermal degradation products: High temperatures can cause cleavage of the C-N bond and other rearrangements.[1]

Q3: How should I prepare and store solutions of this compound to minimize degradation?

A3: To minimize degradation, it is recommended to:

  • Use high-purity solvents: Impurities in solvents can catalyze degradation.

  • Protect from light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Control temperature: Store stock solutions at low temperatures (e.g., -20°C) as recommended for some related compounds.[2] For working solutions, maintain them at the lowest practical temperature for your experiment.

  • Use freshly prepared solutions: Whenever possible, prepare solutions on the day of use.

  • Consider pH: If your experimental conditions allow, buffering the solution to a neutral pH may help mitigate acid or base-catalyzed hydrolysis.

  • Inert atmosphere: For long-term storage or if the compound is particularly sensitive to oxidation, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guides

This section provides troubleshooting guidance in a question-and-answer format for specific issues you may encounter.

Problem 1: I am seeing a decrease in the peak area of my compound in my HPLC analysis over a short period.

  • Question: What could be causing the rapid degradation of this compound in my analytical run?

  • Answer: Rapid degradation during an analytical run can be due to several factors:

    • Mobile phase pH: Extreme pH of the mobile phase could be causing on-column degradation.

    • Temperature: High column or autosampler temperatures can accelerate degradation.

    • Light exposure: If the autosampler does not protect the vials from light, photodegradation can occur.

    • Oxidative stress: Dissolved oxygen in the mobile phase can contribute to oxidative degradation.

Troubleshooting Workflow for Rapid Degradation

start Start: Decreased Peak Area Observed check_light Is the autosampler light-protected? start->check_light protect_light Action: Use amber vials or cover the sample tray. check_light->protect_light No check_temp Is the autosampler/column temperature elevated? check_light->check_temp Yes protect_light->check_temp lower_temp Action: Reduce autosampler/column temperature. check_temp->lower_temp Yes check_ph Is the mobile phase pH extreme? check_temp->check_ph No lower_temp->check_ph adjust_ph Action: Adjust mobile phase to a more neutral pH if possible. check_ph->adjust_ph Yes check_oxygen Is the mobile phase degassed? check_ph->check_oxygen No adjust_ph->check_oxygen degas_mp Action: Degas the mobile phase. check_oxygen->degas_mp No end End: Stability Improved check_oxygen->end Yes degas_mp->end

Caption: Troubleshooting workflow for rapid degradation during analysis.

Problem 2: I am observing unknown peaks in my chromatogram after storing my stock solution for a week.

  • Question: How can I identify the source of these new peaks and prevent their formation?

  • Answer: The appearance of new peaks likely indicates the formation of degradation products. To address this, a forced degradation study is recommended to identify the potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[3][4][5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3][4][5][6]

Illustrative Quantitative Data from a Hypothetical Forced Degradation Study

The following table summarizes hypothetical data from a forced degradation study on this compound.

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant Peak (RT)
0.1 M HCl24 hours60°C8%14.2 min
0.1 M NaOH24 hours60°C15%23.8 min, 5.1 min
3% H₂O₂24 hoursRoom Temp25%32.9 min
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp12%24.5 min, 6.2 min
Thermal48 hours80°C18%23.5 min, 5.5 min

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C.

  • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature.[5][7]

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.[7]

  • Thermal Degradation: Expose the solution to a dry heat of 80°C.

3. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Workflow for a Forced Degradation Study

start Start: Prepare Stock Solution stress Apply Stress Conditions start->stress acid Acidic Hydrolysis stress->acid base Basic Hydrolysis stress->base oxidation Oxidative Degradation stress->oxidation photo Photolytic Degradation stress->photo thermal Thermal Degradation stress->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling analysis Analyze via HPLC/LC-MS sampling->analysis data Identify Degradants & Pathways analysis->data end End: Stability Profile Established data->end

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.

1. Column and Mobile Phase Selection:

  • Column: A C18 column is a common starting point for reverse-phase chromatography.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

2. Method Optimization:

  • Analyze the stressed samples from the forced degradation study.

  • Adjust the mobile phase gradient, flow rate, and column temperature to achieve adequate separation of the parent compound from all degradation products.

  • The goal is to have a resolution of >1.5 between all peaks.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Illustrative HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

This technical support guide provides a foundational understanding of the potential stability issues of this compound in solution and offers a systematic approach to troubleshooting these challenges. For further, in-depth analysis, it is always recommended to consult specialized literature and perform compound-specific validation.

References

minimizing side-product formation in 3-(3-Chlorophenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(3-Chlorophenyl)propan-1-amine

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this compound, with a focus on minimizing the formation of common side-products.

Troubleshooting Guide: Minimizing Side-Product Formation

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Formation of 3-(3-Chlorophenyl)propan-1-ol

  • Question: My reaction is producing a significant amount of 3-(3-chlorophenyl)propan-1-ol. What is causing this and how can I prevent it?

  • Answer: The formation of the corresponding alcohol is a common side-product resulting from the direct reduction of the starting carbonyl compound (e.g., 3-(3-chlorophenyl)propanal). This issue is particularly prevalent when imine formation is slow or when using strong, less selective reducing agents.

    Potential Causes & Solutions:

    • Reducing Agent is Too Reactive: Strong hydrides like sodium borohydride (NaBH₄) can reduce the aldehyde faster than the imine is formed or reduced.

      • Solution: Switch to a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective for this purpose.[1][2][3][4]

    • One-Pot Procedure Issues: In a one-pot synthesis, the aldehyde, amine, and reducing agent are all present simultaneously, creating a competition for the reducing agent.

      • Solution: Employ a stepwise procedure. First, ensure the complete formation of the intermediate imine by monitoring the reaction via TLC or ¹H NMR. Once the starting aldehyde is consumed, introduce the reducing agent.[2][5] This minimizes the concentration of free aldehyde available for reduction to the alcohol.

Issue 2: Formation of Di-alkylation or Tri-alkylation Products (Over-alkylation)

  • Question: I am observing the formation of a secondary amine, bis(3-(3-chlorophenyl)propyl)amine, as a major byproduct. How can I improve the selectivity for the primary amine?

  • Answer: Over-alkylation occurs when the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde to form a new imine, which is then reduced to a secondary amine. This is a common challenge in reductive aminations using ammonia.

    Potential Causes & Solutions:

    • Product Reacting with Starting Material: The newly formed primary amine is often more nucleophilic than the ammonia source, leading to a competitive reaction with the remaining aldehyde.[1][2]

      • Solution 1: Use a large excess of the amine source. When using ammonia, employing it in a large excess (e.g., as its acetate salt, ammonium acetate) can statistically favor the reaction of the aldehyde with ammonia over the product amine.[1][5]

      • Solution 2: Maintain a low concentration of the aldehyde. This can be achieved by adding the aldehyde slowly to the reaction mixture containing the amine source and the reducing agent.[5]

    • Reaction Conditions: Suboptimal conditions can favor the secondary reaction pathway.

      • Solution: A stepwise approach can be beneficial here as well. Forming the imine first with the primary amine source before adding the reducing agent can help mitigate this side reaction.

Issue 3: Formation of Dimerization or Polymerization Byproducts

  • Question: My crude product contains high molecular weight impurities, suggesting dimerization or polymerization. What steps can I take to avoid this?

  • Answer: Aldehydes, especially in the presence of acid or base catalysts, can undergo self-condensation (aldol) reactions, dimerization, or polymerization.

    Potential Causes & Solutions:

    • Incorrect Temperature Control: Higher temperatures can accelerate side reactions.

      • Solution: Maintain the recommended reaction temperature using a controlled temperature bath and consider running the reaction at a lower temperature.[5]

    • High Concentration of Aldehyde: A high concentration of the starting aldehyde can promote self-condensation.

      • Solution: Add the aldehyde dropwise to the reaction mixture to keep its instantaneous concentration low.[5]

    • Atmospheric Conditions: The presence of oxygen can sometimes lead to oxidative side reactions or degradation.

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially if working with sensitive reagents.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound? A1: The most prevalent methods involve the reduction of a C3-functionalized 3-chlorophenyl precursor. Key routes include:

  • Reductive Amination: This is a widely used one-pot or stepwise reaction involving the treatment of 3-(3-chlorophenyl)propanal with an amine source (like ammonia) in the presence of a reducing agent.[4][7][8]

  • Amide Reduction: The reduction of 3-(3-chlorophenyl)propanamide using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[9][10]

  • Nitrile Reduction: The reduction of 3-(3-chlorophenyl)propanenitrile using reagents such as LiAlH₄ or catalytic hydrogenation.

Q2: How can I effectively monitor the progress of the reductive amination? A2: The reaction progress can be monitored using standard chromatographic techniques.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method. Use a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of triethylamine) to achieve good separation between the starting aldehyde, the intermediate imine, and the final amine product. The amine product can be visualized using a ninhydrin stain.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more quantitative information on the conversion of starting material to product and can help identify side-products.[5]

Q3: What is the best method to purify the final this compound product? A3: Purification can be challenging due to the basic nature of the amine.

  • Column Chromatography: While effective, primary amines can streak or bind irreversibly to acidic silica gel. To mitigate this, the silica gel can be pre-treated with triethylamine, or a small percentage of triethylamine can be added to the eluent. Alternatively, using a different stationary phase like alumina can be beneficial.[5]

  • Salt Formation and Recrystallization: A highly effective method is to convert the amine into its hydrochloride salt. The salt is often a stable, crystalline solid that can be easily purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The free base can then be regenerated by treatment with a base, if required.[5]

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Use CaseSelectivity & AdvantagesDisadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃One-pot and stepwise reductive aminations.Mild and highly selective for imines/iminium ions over aldehydes/ketones. Tolerates many functional groups.[1][3][4]More expensive than other borohydrides.
Sodium CyanoborohydrideNaBH₃CNOne-pot reductive aminations at controlled pH.Selective for iminium ions at slightly acidic pH (6-7).[1][7]Highly toxic and releases toxic HCN gas upon acidification during workup.[1][7]
Sodium BorohydrideNaBH₄Stepwise reductive aminations (reduction of pre-formed imine).Inexpensive and readily available.[3]Can readily reduce the starting aldehyde/ketone, leading to alcohol byproducts in one-pot procedures.[2]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C, Raney Ni)Reductive amination, often at industrial scale."Green" method with high atom economy. Can be very effective.Requires specialized high-pressure equipment. Catalyst may reduce other functional groups (e.g., alkenes, nitro groups).[11]

Experimental Protocols

Protocol 1: Synthesis via Stepwise Reductive Amination

This protocol describes the synthesis of this compound from 3-(3-chlorophenyl)propanal using a stepwise approach to minimize side-product formation.

Step A: Imine Formation

  • To a solution of 3-(3-chlorophenyl)propanal (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde spot has completely disappeared (typically 1-3 hours), indicating complete imine formation.

Step B: Imine Reduction

  • Cool the reaction mixture containing the imine to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 3-5 hours.

  • Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2.

  • Stir for 30 minutes, then basify the mixture with 1 M NaOH (aq) to a pH of ~10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude amine.

Protocol 2: Purification via Hydrochloride Salt Formation

  • Dissolve the crude this compound in a minimal amount of diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-basic impurities.

  • Recrystallize the hydrochloride salt from a suitable solvent (e.g., ethanol/diethyl ether) to achieve high purity.

Visualizations

G start Side-Product Observed in Synthesis prob1 Alcohol Byproduct? (e.g., 3-(3-chlorophenyl)propan-1-ol) start->prob1 prob2 Over-Alkylation? (e.g., Secondary Amine) start->prob2 prob3 Dimer/Polymer Formed? start->prob3 sol1a Use Milder Reducing Agent (e.g., NaBH(OAc)3) prob1->sol1a Cause: Strong Reductant sol1b Implement Stepwise Procedure: 1. Form Imine Completely 2. Add Reducing Agent prob1->sol1b Cause: One-Pot Competition sol2a Use Large Excess of Amine Source (e.g., NH4OAc) prob2->sol2a Cause: Product Reactivity sol2b Add Aldehyde Slowly to Reaction Mixture prob2->sol2b Cause: Product Reactivity sol3a Maintain Lower Reaction Temperature prob3->sol3a Cause: High Temperature sol3b Add Aldehyde Dropwise to Lower Concentration prob3->sol3b Cause: High Concentration sol3c Use Inert Atmosphere (N2 or Ar) prob3->sol3c Cause: Degradation

References

challenges in the scale-up production of 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of 3-(3-Chlorophenyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound at a larger scale.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up synthesis of this compound, primarily focusing on the catalytic hydrogenation of 3-(3-chlorophenyl)propanenitrile.

Issue Code: SYN-001 - Low Yield of Primary Amine

Potential Cause Troubleshooting Action
Incomplete Reaction: Insufficient reaction time or temperature.Monitor reaction progress by GC or HPLC. Consider extending the reaction time or moderately increasing the temperature, while being cautious of side-reaction promotion. For a 3-phenylpropionitrile analog, increasing reaction time from 7 to 21 hours showed minimal improvement in conversion, suggesting other factors may be limiting.[1]
Catalyst Deactivation: Poisoning of the catalyst by impurities in the starting material or solvent.Ensure high purity of starting materials and solvents. Consider catalyst pre-treatment, such as pre-hydrogenation, which has been shown to maintain catalyst activity in subsequent runs.[2]
Poor Catalyst-Substrate Contact: Inefficient mixing in the reactor.Optimize the agitation speed to ensure the catalyst is well-suspended in the reaction mixture.
Suboptimal Hydrogen Pressure: Pressure is too low for efficient reduction.While milder conditions are often sought, ensure the hydrogen pressure is adequate. Typical industrial hydrogenations can range from 6 bar to over 250 p.s.i.[1][3]

Issue Code: SYN-002 - High Levels of Secondary/Tertiary Amine Impurities

Potential Cause Troubleshooting Action
Reaction Mechanism: The intermediate imine reacts with the final primary amine product to form secondary amines, which can further react to form tertiary amines.[2]Addition of Ammonia: Introduce ammonia or ammonium hydroxide into the reaction mixture. This helps to suppress the formation of secondary and tertiary amine byproducts.[4]
Reaction Conditions: Higher temperatures can favor the formation of byproducts.Conduct the reaction at the lowest effective temperature. For the hydrogenation of 3-phenylpropionitrile, lower temperatures were found to be crucial for selectivity.[1]
Solvent Effects: The choice of solvent can influence the reaction pathway.Utilize a two-phase solvent system (e.g., an immiscible organic solvent and water) which can enhance selectivity for the primary amine.[5]

Issue Code: PUR-001 - Difficulty in Purification

Potential Cause Troubleshooting Action
Amine Tailing on Silica Gel Chromatography: The basic amine interacts strongly with the acidic silica gel.Use Modified Silica: Employ amine-functionalized silica or basic alumina for column chromatography.[6][7]
Co-elution of Impurities: Impurities have similar polarity to the desired product.Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., HCl) to extract the amine into the aqueous layer as its salt. The layers are separated, and the aqueous layer is basified to regenerate the free amine, which is then extracted with an organic solvent.[8][9]
Product is an Oil/Difficult to Handle: The free amine may not be a crystalline solid.Salt Formation: Convert the amine to a crystalline salt (e.g., hydrochloride salt) by treating a solution of the amine with HCl. The salt can then be purified by recrystallization.[8]
Thermal Instability: The product may degrade at higher temperatures required for distillation.Vacuum Distillation: If the product is thermally sensitive, use high-vacuum distillation to lower the boiling point and prevent decomposition.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for the synthesis of this compound?

A1: A prevalent industrial method is the catalytic hydrogenation of 3-(3-chlorophenyl)propanenitrile. This process typically utilizes heterogeneous catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[4][10] This method is favored for its atom economy and the availability of the nitrile starting material.

Q2: What are the critical process parameters to control during the catalytic hydrogenation of 3-(3-chlorophenyl)propanenitrile?

A2: Key parameters to control are temperature, hydrogen pressure, catalyst selection and loading, solvent, and the presence of additives like ammonia. Temperature control is crucial as higher temperatures can lead to an increase in secondary and tertiary amine byproducts.[1] The choice of catalyst and solvent system can also significantly impact the selectivity towards the desired primary amine.[2]

Q3: What are the major impurities I should expect in the synthesis of this compound via nitrile reduction?

A3: The primary impurities are typically the secondary amine, bis(3-(3-chlorophenyl)propyl)amine, and the tertiary amine, tris(3-(3-chlorophenyl)propyl)amine. These arise from the reaction of the product with the intermediate imine.[2] Other potential impurities could include unreacted starting material (the nitrile) and byproducts from the hydrogenolysis of the C-Cl bond, although this is less common under typical hydrogenation conditions.

Q4: How can I effectively remove the secondary and tertiary amine impurities during workup?

A4: While chromatographic methods can be effective, for large-scale production, a multi-step approach is often more practical. This can include an initial acid-base extraction to separate the basic amines from non-basic impurities.[9] Subsequent purification can be achieved through vacuum distillation or by converting the primary amine to a salt and performing a selective crystallization, as the different amine salts may have varying solubilities.

Q5: Are there alternatives to standard silica gel for the chromatographic purification of this compound?

A5: Yes, due to the basic nature of the amine, which can cause poor separation on standard silica, several alternatives are recommended. Amine-functionalized silica columns can neutralize the acidic sites and provide better peak shapes.[6][7] Basic alumina is another option.[8] Additionally, reversed-phase chromatography using a C18 column with a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) can be very effective.[6]

Data Presentation

Table 1: Effect of Reaction Conditions on the Hydrogenation of 3-Phenylpropionitrile (an Analog of 3-(3-chlorophenyl)propanenitrile) [1][11]

ParameterCondition 1Condition 2Condition 3
Temperature 30 °C80 °C80 °C
Solvent Dichloromethane/WaterDichloromethane/WaterToluene/Water
Conversion Low76%78%
Selectivity to Primary Amine High26%8%
Isolated Yield Low20%7%
Purity of Isolated Product >99%>99%84.7%

Data is for the analogous compound 3-phenylpropionitrile and is intended to be illustrative of the effects of process parameters.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-(3-chlorophenyl)propanenitrile

This protocol is a representative procedure based on established methods for nitrile hydrogenation on a laboratory scale, with considerations for scale-up.

  • Reactor Setup: Charge a suitable high-pressure reactor with 3-(3-chlorophenyl)propanenitrile (1 equivalent) and a solvent such as ethanol or a mixture of an organic solvent and water.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10% Pd/C or Raney Nickel, typically 1-5 mol%) to the reactor under an inert atmosphere.

  • Ammonia Addition (Optional but Recommended): To suppress the formation of secondary and tertiary amines, add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar) and begin agitation.

  • Reaction Monitoring: Heat the reaction mixture to the target temperature (e.g., 40-80°C) and monitor the reaction progress by taking samples and analyzing them by GC or HPLC for the disappearance of the starting nitrile.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can then be purified.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Charge Reactor: - 3-(3-chlorophenyl)propanenitrile - Solvent - Catalyst (e.g., Pd/C) reaction Catalytic Hydrogenation - Control Temperature & Pressure - Monitor Progress (GC/HPLC) start->reaction workup Reaction Work-up - Cool & Vent - Catalyst Filtration reaction->workup extraction Acid-Base Extraction - Isolate Amine from Non-basic Impurities workup->extraction Crude Product purify Final Purification - Vacuum Distillation OR - Salt Formation & Recrystallization extraction->purify final_product Isolated Product: This compound purify->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes cluster_solutions start Low Yield of Primary Amine? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes byproducts High Level of Byproducts (Secondary/Tertiary Amines) start->byproducts Yes catalyst_issue Catalyst Deactivation start->catalyst_issue Yes optimize_cond Optimize Conditions: - Increase Time/Temp - Increase H2 Pressure incomplete_rxn->optimize_cond add_nh3 Add Ammonia to Reaction byproducts->add_nh3 check_catalyst Use Fresh/Pre-treated Catalyst Ensure Pure Starting Materials catalyst_issue->check_catalyst

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Resolving Enantiomers of 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed methodologies for the resolution of 3-(3-Chlorophenyl)propan-1-amine enantiomers. The following sections address three common resolution techniques: Diastereomeric Salt Resolution, Enzymatic Kinetic Resolution, and Chiral HPLC.

Method 1: Diastereomeric Salt Resolution

This classical method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2]

Frequently Asked Questions & Troubleshooting Guide

Q1: How do I select an appropriate chiral resolving agent for this compound?

A1: For resolving a basic compound like a primary amine, you should use a chiral acid.[3] Commonly successful resolving agents include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[2][3] It is often necessary to screen several agents to find one that forms diastereomeric salts with a significant solubility difference.[2]

Q2: What solvents are recommended for the crystallization of the diastereomeric salts?

A2: The choice of solvent is critical and often determined empirically. A good starting point is to use alcohols like methanol, ethanol, or isopropanol. Sometimes, mixtures of solvents (e.g., ethanol/water or toluene/methanol) can provide the optimal solubility profile for separation.[4] The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.

Q3: My resolution attempt resulted in an oil or gum instead of crystals. What should I do?

A3: "Oiling out" can occur if the supersaturation level is too high or the crystallization temperature is above the melting point of the salt in the solvent.[5] Try using a more dilute solution, a slower cooling rate, or adding an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization.[5]

Q4: After crystallization, the diastereomeric excess (d.e.) of my product is low. How can I improve it?

A4: Low d.e. suggests that the solubilities of the two diastereomeric salts are too similar in the chosen solvent, or a solid solution has formed.[5] You should try recrystallizing the salt multiple times. If this doesn't improve the purity, a different solvent system or a different chiral resolving agent should be screened.[4][5]

Q5: How do I recover the pure enantiomer of the amine from the separated diastereomeric salt?

A5: Once you have isolated the less soluble diastereomeric salt in high purity, the chiral resolving agent must be removed. This is typically achieved by treating an aqueous solution of the salt with a base (e.g., sodium hydroxide) to deprotonate the amine.[2][3] The free amine can then be extracted into an organic solvent and isolated.

Experimental Protocol: Resolution with (+)-Tartaric Acid
  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent such as ethanol (e.g., 5-10 volumes). Heat the solution gently. In a separate flask, dissolve the chiral resolving agent, (+)-tartaric acid (0.5 eq), in the minimum amount of hot ethanol.

  • Crystallization: Add the tartaric acid solution to the amine solution while stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may initiate crystallization. The mixture can be further cooled in an ice bath or refrigerator for several hours to maximize the yield of the less soluble salt.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The collected solid is the diastereomerically enriched salt.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the pH is basic (pH > 10).

  • Extraction: Extract the liberated free amine with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Illustrative Quantitative Data
ParameterResult (Illustrative)
Chiral Resolving Agent(+)-Tartaric Acid
Crystallization SolventEthanol
Yield of Diastereomeric Salt35-45% (based on initial racemate)
Enantiomeric Excess (e.e.)>95% (after one recrystallization)
Specific Rotation [α]Value to be determined experimentally

Workflow Diagram

G cluster_0 Diastereomeric Salt Resolution Workflow racemate Racemic Amine + Chiral Acid in Solvent crystallization Cooling & Crystallization racemate->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Liquid basification Basification (e.g., NaOH) less_soluble->basification extraction Organic Extraction basification->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes an enzyme to selectively acylate one enantiomer of the racemic amine at a faster rate, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted amine.[]

Frequently Asked Questions & Troubleshooting Guide

Q1: Which enzyme and acyl donor should I start with?

A1: Lipases are commonly used for the kinetic resolution of amines.[] Candida antarctica lipase B (CALB), often immobilized as Novozym-435, is a robust and highly versatile choice.[7][8] For the acyl donor, simple esters like ethyl acetate or isopropyl acetate are good starting points.[7][8]

Q2: My reaction is very slow or shows low conversion. What can I do to improve it?

A2: Several factors can be optimized. Increase the temperature (lipases are often stable up to 70-100°C), but be mindful that very high temperatures can sometimes reduce enantioselectivity.[8][9] Ensure the enzyme is not denatured and that the solvent is appropriate (non-polar organic solvents like toluene or MTBE are common). The choice of acyl donor can also significantly impact the reaction rate.

Q3: The enantioselectivity (E-value) of my resolution is poor. How can I improve it?

A3: Enantioselectivity is highly dependent on the enzyme, acyl donor, and solvent. Screening different lipases or other enzymes (e.g., proteases) may be necessary. Changing the acyl donor to something bulkier or electronically different can also dramatically alter selectivity. Lowering the reaction temperature often increases the E-value.[10]

Q4: How can I obtain the desired enantiomer with a yield greater than 50%?

A4: A standard kinetic resolution has a theoretical maximum yield of 50% for a single enantiomer.[11] To overcome this, a Dynamic Kinetic Resolution (DKR) can be employed. This process combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer using a chemical catalyst (e.g., a palladium or ruthenium catalyst).[7][12] This continuously replenishes the substrate for the enzyme, allowing for a theoretical yield of up to 100%.[8]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: To a solution of racemic this compound (1.0 eq) in an organic solvent (e.g., toluene), add the acyl donor (e.g., ethyl acetate, 1.0-5.0 eq).

  • Enzymatic Reaction: Add the immobilized lipase (e.g., Novozym-435, typically 10-50 mg per mmol of substrate). Stir the suspension at a controlled temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining amine (substrate) and the formed amide (product).

  • Termination: Stop the reaction at or near 50% conversion to achieve the highest possible e.e. for both the substrate and product. This is done by filtering off the immobilized enzyme.

  • Separation: The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated using standard methods like column chromatography or acid-base extraction.

  • Hydrolysis (if needed): If the acylated enantiomer is the desired product, the amide bond can be hydrolyzed under acidic or basic conditions to yield the free amine.

Illustrative Quantitative Data
ParameterResult (Illustrative)
EnzymeNovozym-435 (Immobilized CALB)
Acyl DonorEthyl Acetate
SolventToluene
Temperature50 °C
Conversion~50%
e.e. of unreacted (S)-amine>99%
e.e. of acylated (R)-amide>99%
Enantioselectivity (E-value)>200

Workflow Diagram

G cluster_1 Enzymatic Kinetic Resolution Workflow racemic_amine Racemic Amine + Acyl Donor + Solvent add_enzyme Add Lipase (e.g., CALB) Heat to 40-60 °C racemic_amine->add_enzyme reaction Monitor until ~50% Conversion (via Chiral HPLC) add_enzyme->reaction filtration Filter to Remove Enzyme reaction->filtration separation Separation (Chromatography or Extraction) filtration->separation s_enantiomer Unreacted (S)-Amine (High e.e.) separation->s_enantiomer r_amide Acylated (R)-Amide (High e.e.) separation->r_amide hydrolysis Amide Hydrolysis (Acid or Base) r_amide->hydrolysis r_enantiomer (R)-Amine (High e.e.) hydrolysis->r_enantiomer

Caption: Workflow for enzymatic kinetic resolution of a primary amine.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[13]

Frequently Asked questions & Troubleshooting Guide

Q1: Which type of chiral column (CSP) is best for separating this compound?

A1: For primary amines, polysaccharide-based CSPs are highly effective.[13] Columns like Chiralpak AD, Chiralpak IC, or Chiralcel OD, which are based on amylose or cellulose derivatives, are excellent starting points for screening.[14] Cyclofructan-based CSPs also show a high success rate for primary amines.[13]

Q2: What mobile phase conditions should I start with?

A2: Normal-phase chromatography often provides better selectivity for chiral separations on polysaccharide CSPs.[15] A typical starting mobile phase would be a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol (e.g., 90:10 v/v Hexane:IPA).[16] Because the analyte is a basic amine, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase is crucial to prevent peak tailing.[15]

Q3: My enantiomers are not separating (co-eluting). What should I try next?

A3: If there is no separation, you can try several strategies:

  • Change the Alcohol Modifier: Switch from isopropanol to ethanol, or vice versa. Different alcohols can significantly alter the chiral recognition.[15]

  • Vary the Modifier Percentage: Change the ratio of hexane to alcohol (e.g., try 80:20 or 95:5).

  • Change the CSP: If one column doesn't work, screen other polysaccharide or different types of CSPs.

  • Lower the Temperature: Reducing the column temperature can enhance the stability of the transient diastereomeric complexes formed on the CSP, often improving resolution.[15]

Q4: My peaks are broad or tailing. How can I fix this?

A4: For a basic amine, peak tailing is almost always caused by interactions with acidic silanol groups on the silica surface of the column.[15] The most effective solution is to add a basic modifier like DEA or TEA (0.1-0.5%) to your mobile phase.[13] This will mask the silanol groups and result in sharp, symmetrical peaks.

Q5: Can I use chiral HPLC to get a large amount of pure enantiomer?

A5: Yes. An analytical method developed on a small-diameter column can be scaled up to a larger-diameter preparative column packed with the same CSP. This allows for the purification of milligram to kilogram quantities of a single enantiomer, although it can be more costly than crystallization methods for very large scales.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Select a set of chiral columns for screening. A good starting set for an aromatic amine would be Chiralpak IA, Chiralpak IC, and Chiralcel OD-H.

  • Initial Screening Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (90/10, v/v) with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection & Analysis: Equilibrate the column with the mobile phase until the baseline is stable. Inject the sample and run the chromatogram.

  • Optimization:

    • If no separation is observed, switch the alcohol modifier from isopropanol to ethanol and repeat.

    • If partial separation is observed, optimize the percentage of the alcohol modifier to improve the resolution (Rs).

    • If peak shape is poor, adjust the concentration of the basic additive.

    • Test the effect of temperature on the separation.

Illustrative Quantitative Data
CSPMobile Phase (v/v/v)Flow Rate (mL/min)Resolution (Rs)
Chiralpak IAHexane/IPA/DEA (90/10/0.1)1.01.2
Chiralpak IC Hexane/Ethanol/DEA (85/15/0.1) 1.0 2.5 (Baseline)
Chiralcel OD-HHexane/IPA/DEA (90/10/0.1)1.00.8
L-Ristocetin AGP10mM Phosphate Buffer pH 6.0 / Acetonitrile (95/5)0.91.9

Workflow Diagram

G cluster_2 Chiral HPLC Method Development Logic start Select CSPs for Screening (e.g., Polysaccharide-based) screen1 Screen with Mobile Phase A: Hexane/IPA + 0.1% DEA start->screen1 check1 Resolution > 1.5? screen1->check1 screen2 Screen with Mobile Phase B: Hexane/Ethanol + 0.1% DEA check1->screen2 No optimize Optimize Alcohol %, Flow Rate, Temperature check1->optimize Yes check2 Resolution > 1.5? screen2->check2 check2->optimize Yes fail Try Different CSP Class check2->fail No success Optimized Method optimize->success fail->start

Caption: Logical workflow for developing a chiral HPLC separation method.

References

Technical Support Center: Degradation of 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Chlorophenyl)propan-1-amine. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on the degradation of structurally similar aromatic amines. The primary degradation mechanisms are expected to be oxidative and thermal.

  • Oxidative Degradation: This pathway likely involves the amine functional group and the aliphatic chain. Potential reactions include:

    • N-Oxidation: Formation of the corresponding N-oxide.

    • Deamination: Cleavage of the C-N bond to form an aldehyde or carboxylic acid, and ammonia.

    • Hydroxylation: Introduction of a hydroxyl group on the aromatic ring or the aliphatic chain.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo:

    • C-N Bond Cleavage: Leading to the formation of 3-chlorotoluene and other fragments.

    • Elimination Reactions: Potentially forming unsaturated compounds.

Q2: What are the likely degradation products of this compound?

A2: Based on the inferred pathways, the following degradation products could be anticipated:

  • 3-(3-Chlorophenyl)propanal

  • 3-(3-Chlorophenyl)propanoic acid

  • 3-Chlorotoluene

  • 3-Chlorobenzaldehyde

  • 3-(3-Chlorophenyl)propan-1-ol

  • Hydroxylated derivatives of the parent compound on the phenyl ring.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: The choice of analytical technique depends on the nature of the degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is well-suited for separating and quantifying the parent compound and its polar, non-volatile degradation products. A reverse-phase C18 column is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile degradation products. Derivatization of the amine and its degradation products may be necessary to improve chromatographic performance.

Troubleshooting Guide

Issue: Poor peak shape (tailing) for the parent compound during HPLC analysis.

  • Possible Cause 1: Secondary interactions between the basic amine group and residual silanols on the silica-based column.

    • Solution: Use a base-deactivated column or an end-capped column. Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to block the active sites.

  • Possible Cause 2: Inappropriate mobile phase pH.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine to ensure it is fully protonated.

Issue: Irreproducible results in GC-MS analysis.

  • Possible Cause 1: Adsorption of the polar amine to active sites in the injector or column.

    • Solution: Use a deactivated inlet liner and a column specifically designed for amine analysis. Derivatization of the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can reduce polarity and improve peak shape.

  • Possible Cause 2: Thermal degradation of the analyte in the hot injector.

    • Solution: Optimize the injector temperature to ensure volatilization without causing degradation. A lower temperature might be beneficial.

Issue: No degradation is observed during forced degradation studies.

  • Possible Cause 1: The stress conditions are not harsh enough.

    • Solution: Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.

  • Possible Cause 2: The compound is highly stable under the tested conditions.

    • Solution: While this is a valid result, ensure that a reasonable range of stress conditions has been applied before concluding stability.

Data Presentation

ParameterValueConditionsReference
Phenylethylamine
Half-life (plasma)~5-10 minIn vivo (dog)[Not Cited]
Vmax (p-hydroxylation)0.2 nmol/mg protein/minRat liver microsomes[Not Cited]
Km (p-hydroxylation)2.3 x 10⁻⁴ MRat liver microsomes[Not Cited]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 7 days. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal and photolytic), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: GC-MS Analysis of Potential Volatile Degradation Products

This protocol provides a general method for the analysis of volatile degradation products.

1. Sample Preparation and Derivatization:

  • To 100 µL of the stressed sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Gas Chromatograph (GC):

    • Inlet: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230°C.

Visualizations

Potential Degradation Pathways of this compound cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation A This compound B This compound N-oxide A->B N-Oxidation C 3-(3-Chlorophenyl)propanal A->C Deamination D 3-(3-Chlorophenyl)propanoic acid C->D Oxidation E This compound F 3-Chlorotoluene + Propenamine E->F C-N Cleavage G 3-Chlorobenzaldehyde E->G Oxidation at high temp

Caption: Potential Oxidative and Thermal Degradation Pathways.

Experimental Workflow for Degradation Studies A Prepare 1 mg/mL solution of This compound B Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Sample at Time Intervals B->C D Neutralize (if necessary) C->D G For Volatiles: Derivatize and Analyze by GC-MS C->G Volatile Products E Analyze by Stability-Indicating HPLC-UV/MS Method D->E F Identify & Quantify Degradants E->F

Caption: General Experimental Workflow for Degradation Analysis.

Validation & Comparative

A Comparative Analysis of 3-(3-Chlorophenyl)propan-1-amine and Other Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Introduction

Monoamine reuptake inhibitors are a broad class of compounds that modulate neurotransmission by blocking the reuptake of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft. This action increases the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling. These compounds are pivotal in the treatment of various psychiatric and neurological disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).

This guide provides a comparative overview of the potential pharmacological profile of 3-(3-Chlorophenyl)propan-1-amine against a selection of well-characterized monoamine reuptake inhibitors. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this analysis is based on structure-activity relationships and data from structurally analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Hypothesized Profile of this compound

The chemical structure of this compound, featuring a chlorophenyl group attached to a propanamine chain, suggests a potential interaction with monoamine transporters. The presence and position of the chlorine atom on the phenyl ring can significantly influence the compound's binding affinity and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Based on its structural similarity to other known monoamine reuptake inhibitors, it is hypothesized that this compound may function as a monoamine reuptake inhibitor, though its precise potency and selectivity profile require empirical validation.

Comparative Analysis of Monoamine Reuptake Inhibitors

To provide a context for the potential activity of this compound, the following table summarizes the in vitro binding affinities (Ki, nM) and/or reuptake inhibition (IC50, nM) for a range of established monoamine reuptake inhibitors. These compounds represent different classes, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Triple Reuptake Inhibitors (TRIs).

Table 1: In Vitro Activity of Selected Monoamine Reuptake Inhibitors

Compound ClassCompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Hypothesized This compound Data Not Available Data Not Available Data Not Available
SSRIFluoxetine1.15002900
SSRISertraline0.2942025
SNRIVenlafaxine281372500
SNRIDuloxetine0.86.6240
NDRIBupropion52002600526
TRICocaine240390560

Disclaimer: The data presented in this table are compiled from various scientific sources and are intended for comparative purposes only. Experimental conditions can vary, leading to differences in reported values. The profile for this compound is hypothesized based on its chemical structure, and the absence of data underscores the need for empirical investigation.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for monoamine reuptake inhibitors involves the blockade of their respective transporters on the presynaptic neuron. This inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, thereby increasing the stimulation of postsynaptic receptors.

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA_vesicle Monoamine Vesicles MA_transporter Monoamine Transporter (SERT, NET, DAT) MA_vesicle->MA_transporter Release Monoamine Monoamine MA_transporter->Monoamine Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binding Inhibitor Reuptake Inhibitor (e.g., this compound) Inhibitor->MA_transporter Inhibition Experimental_Workflow cluster_workflow In Vitro Evaluation of Monoamine Reuptake Inhibitors start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assays (SERT, NET, DAT) start->binding_assay reuptake_assay Synaptosomal/Cell-based Reuptake Assays binding_assay->reuptake_assay data_analysis Data Analysis (Ki and IC50 Determination) reuptake_assay->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile

Comparative Efficacy of 3-(3-Chlorophenyl)propan-1-amine in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the potential biological efficacy of 3-(3-Chlorophenyl)propan-1-amine against well-characterized monoamine reuptake inhibitors. The comparison is grounded in standard preclinical models used to evaluate potential therapeutic efficacy for neuropsychiatric disorders.

Compound Overview and Rationale for Comparison

This compound belongs to the substituted phenethylamine class of compounds. Its structure suggests a potential interaction with monoamine transporters, possibly acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). To validate its potential biological efficacy, we compare its hypothetical profile with three widely studied drugs representing different classes of monoamine reuptake inhibitors:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI).

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).[1]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the hypothetical quantitative data for this compound alongside representative data for the comparator compounds.

Table 1: In Vitro Monoamine Transporter Binding Affinity (Ki, nM)
CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound (Hypothetical) 2550100
Fluoxetine 12502000
Venlafaxine 25403000
Bupropion 50002000500

Data for comparator compounds are representative values from the literature.[1]

Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, nM)
CompoundSerotonin (5-HT)Norepinephrine (NE)Dopamine (DA)
This compound (Hypothetical) 4075150
Fluoxetine 103002500
Venlafaxine 35603500
Bupropion 60002500600

Data for comparator compounds are representative values from the literature.

Table 3: In Vivo Efficacy in Preclinical Models of Depression
CompoundForced Swim Test (FST) - Immobility TimeTail Suspension Test (TST) - Immobility Time
This compound (Hypothetical) Significant DecreaseSignificant Decrease
Fluoxetine Significant DecreaseSignificant Decrease
Venlafaxine Significant DecreaseSignificant Decrease
Bupropion Significant DecreaseSignificant Decrease

Mandatory Visualizations

monoamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Vesicles Monoamine Monoamines MA_vesicle->Monoamine Release MA_transporter Monoamine Transporter (SERT, NET, DAT) MAO Monoamine Oxidase (MAO) MA_transporter->MAO Metabolism Monoamine->MA_transporter Reuptake Postsynaptic_receptor Postsynaptic Receptors Monoamine->Postsynaptic_receptor Binding Reuptake_Inhibitor This compound (Reuptake Inhibitor) Reuptake_Inhibitor->MA_transporter Inhibition

Caption: Monoamine release, reuptake, and inhibition at the synapse.

experimental_workflow start Start: Compound Synthesis and Characterization in_vitro In Vitro Assays (Binding and Reuptake) start->in_vitro in_vivo In Vivo Behavioral Models (FST, TST) in_vitro->in_vivo Lead Compound Selection data_analysis Data Analysis and Comparison in_vivo->data_analysis end Conclusion: Efficacy Profile data_analysis->end

Caption: General experimental workflow for preclinical efficacy validation.

Experimental Protocols

In Vitro Monoamine Transporter Binding Affinity Assay
  • Objective: To determine the binding affinity of the test compounds to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1]

  • Methodology:

    • Cell membranes expressing human recombinant SERT, NET, or DAT are prepared.[1]

    • The membranes are incubated with a radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.[1]

    • Following incubation, the membranes are washed to remove unbound radioligand.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

In Vitro Monoamine Reuptake Inhibition Assay
  • Objective: To measure the functional potency of the test compounds in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes or cells expressing the respective transporters.

  • Methodology:

    • HEK293 cells stably expressing human SERT, NET, or DAT are cultured.

    • The cells are pre-incubated with varying concentrations of the test compound.

    • A radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) is added to the cells.

    • After a short incubation period, the uptake of the radiolabeled monoamine is terminated by washing the cells with ice-cold buffer.[1]

    • The amount of radioactivity taken up by the cells is measured by liquid scintillation counting.[1]

    • The IC50 value, the concentration of the compound that inhibits 50% of monoamine uptake, is determined.[1]

Forced Swim Test (FST) in Rodents
  • Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water.

  • Methodology:

    • Mice or rats are individually placed in a transparent cylindrical container filled with water (23-25°C) to a depth where they cannot touch the bottom with their hind legs.[2]

    • The total duration of the test is typically 6 minutes.[2][3]

    • Behavior is recorded, and the duration of immobility (when the animal ceases struggling and remains floating, making only small movements to keep its head above water) is scored, usually during the last 4 minutes of the test.[3][4]

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) in Mice
  • Objective: To screen for potential antidepressant drugs by measuring the immobility of mice when suspended by their tails.[5][6]

  • Methodology:

    • Mice are suspended by their tails from a ledge or bar using adhesive tape, in a position where they cannot escape or hold onto nearby surfaces.[5][6]

    • The test is typically conducted for a duration of 6 minutes.[5][6]

    • The duration of immobility (hanging passively and motionless) is recorded.[4]

    • A reduction in the total time of immobility suggests antidepressant-like properties of the tested compound.

References

A Comparative Analysis of 3-(3-Chlorophenyl)propan-1-amine and its Para-Chloro Isomer for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties, pharmacological profiles, and toxicological assessments of 3-(3-chlorophenyl)propan-1-amine and its para-chloro isomer, 3-(4-chlorophenyl)propan-1-amine. Given the limited availability of direct comparative experimental data, this document outlines established protocols for key experiments to facilitate such a comparison and presents some available data alongside hypothetical data based on known structure-activity relationships for halogenated phenethylamines.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of drug candidates is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. The position of the chlorine atom on the phenyl ring can influence properties such as lipophilicity and basicity, which in turn affect absorption, distribution, metabolism, excretion (ADME), and target engagement.

PropertyThis compound3-(4-Chlorophenyl)propan-1-amine
Molecular Formula C₉H₁₂ClNC₉H₁₂ClN
Molecular Weight 169.65 g/mol 169.65 g/mol [1]
CAS Number 18655-50-0[1]
Appearance Light brown powder
pKa (predicted) ~9.8~9.7
LogP (predicted) 2.52.5
Water Solubility (predicted) 835.92 mg/L

Synthesis

The synthesis of both this compound and its para-chloro isomer can be achieved through reductive amination of the corresponding chlorophenylpropanone.

A common synthetic route involves the reaction of 3-chloropropiophenone or 4-chloropropiophenone with an amine source, such as ammonia, followed by reduction of the resulting imine. Alternatively, reduction of the corresponding oxime can yield the desired amine. For example, 1-(4-chlorophenyl)propan-1-one can be reacted with hydroxylamine hydrochloride and triethylamine to form the oxime, which is then reduced using a reducing agent like borane-tetrahydrofuran complex to yield 1-(4-chlorophenyl)propan-1-amine.

Pharmacological Profile: A Focus on Monoamine Transporters

Phenylpropylamines are known to interact with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The position of the chloro substituent is a key determinant of the potency and selectivity for these transporters. Generally, para-substitution in phenethylamines tends to enhance serotonergic activity.

Hypothetical Comparative Data: Monoamine Transporter Binding Affinity (Ki, nM)
CompoundSERTNETDAT
This compound85150450
3-(4-Chlorophenyl)propan-1-amine30200600
Signaling Pathways

The interaction of these compounds with monoamine transporters leads to an increase in the synaptic concentration of neurotransmitters, which then activate their respective postsynaptic receptors, initiating downstream signaling cascades.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound Compound Transporter Transporter Compound->Transporter Inhibition Vesicle Vesicle Neurotransmitter_pre Neurotransmitter Vesicle->Neurotransmitter_pre Neurotransmitter_syn Neurotransmitter Neurotransmitter_pre->Neurotransmitter_syn Release Neurotransmitter_syn->Transporter Reuptake Receptor Receptor Neurotransmitter_syn->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Monoamine Neurotransmitter Signaling Pathway

Toxicological Profile

A comprehensive toxicological assessment is essential for any drug candidate. This includes evaluating potential cardiotoxicity, cytotoxicity, and mutagenicity.

Hypothetical Comparative Data: In Vitro Toxicology
AssayThis compound3-(4-Chlorophenyl)propan-1-amine
hERG Inhibition (IC₅₀, µM) > 3015
Cytotoxicity (CC₅₀, µM in HEK293 cells) 5035
Ames Test (Mutagenicity) NegativeNegative

Experimental Protocols

To generate the necessary comparative data, the following standard experimental protocols are recommended.

Experimental Workflow

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding Monoamine Transporter Binding Assays Data_Analysis Comparative Data Analysis Binding->Data_Analysis Uptake Monoamine Reuptake Inhibition Assays Uptake->Data_Analysis hERG hERG Safety Assay hERG->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT) Cytotoxicity->Data_Analysis Ames Ames Test (Mutagenicity) Ames->Data_Analysis Locomotor Locomotor Activity Locomotor->Data_Analysis PK Pharmacokinetics PK->Data_Analysis Tox Acute Toxicity Tox->Data_Analysis Synthesis Synthesis Characterization Physicochemical Characterization Synthesis->Characterization Characterization->Binding Characterization->Uptake Characterization->hERG Characterization->Cytotoxicity Characterization->Ames Characterization->Locomotor Characterization->PK Characterization->Tox

Experimental Workflow for Comparative Analysis

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]-Citalopram for hSERT, [³H]-Nisoxetine for hNET, [³H]-WIN 35,428 for hDAT) and varying concentrations of the test compound.

  • Incubation and Filtration: The reaction is incubated to equilibrium, followed by rapid filtration to separate bound and free radioligand.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Monoamine Reuptake Inhibition Assays

Objective: To measure the functional potency (IC₅₀) of the test compounds to inhibit the reuptake of serotonin, norepinephrine, and dopamine.

Methodology:

  • Cell Culture: HEK293 cells stably expressing hSERT, hNET, or hDAT are cultured in 96-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds.

  • Substrate Addition: A radiolabeled substrate ([³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine) is added to initiate uptake.

  • Termination and Lysis: Uptake is terminated by washing with ice-cold buffer, and the cells are lysed.

  • Quantification: The amount of radioactivity taken up by the cells is measured by a scintillation counter.

  • Data Analysis: The IC₅₀ value for the inhibition of monoamine uptake is calculated.

hERG Channel Safety Assay

Objective: To assess the potential of the test compounds to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure hERG channel currents.

  • Compound Application: The test compound is applied at a range of concentrations.

  • Data Analysis: The concentration-dependent inhibition of the hERG current is measured, and the IC₅₀ value is determined.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic potential of the test compounds on a representative cell line.

Methodology:

  • Cell Culture: HEK293 cells are seeded in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The concentration that causes 50% reduction in cell viability (CC₅₀) is calculated.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of the test compounds.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compounds, with and without a metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Colony Counting: The plates are incubated, and the number of revertant colonies (colonies that have mutated back to a histidine-independent state) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Locomotor Activity

Objective: To evaluate the effects of the test compounds on spontaneous locomotor activity in mice.

Methodology:

  • Animals: Male C57BL/6 mice are used.

  • Acclimation: Mice are acclimated to the testing room and the open-field arenas.

  • Drug Administration: The test compounds or vehicle are administered (e.g., intraperitoneally).

  • Data Collection: Locomotor activity is recorded using an automated activity monitoring system for a set period (e.g., 60 minutes). Parameters such as total distance traveled, horizontal activity, and vertical activity are measured.

  • Data Analysis: The effects of the different doses of the test compounds on locomotor activity are compared to the vehicle control group.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Chlorophenyl)propan-1-amine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies for a series of 3-(3-Chlorophenyl)propan-1-amine analogs are not extensively available in publicly accessible scientific literature. This guide provides a comparative analysis based on the known pharmacology of structurally related phenethylamine and amphetamine analogs that target the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The principles discussed are extrapolated from this broader class of compounds to hypothesize the SAR for this compound derivatives.

Introduction

This compound belongs to the phenethylamine class of compounds, which are known to interact with monoamine transporters. These transporters are crucial for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] Analogs of this structure are of interest in drug discovery for their potential to modulate monoaminergic systems, which are implicated in a variety of neurological and psychiatric disorders. This guide synthesizes SAR principles from related compounds to provide a framework for the rational design and evaluation of novel this compound analogs.

Hypothesized Structure-Activity Relationships

Based on SAR studies of related amphetamines, cathinones, and other phenethylamines, the following structural modifications to the this compound scaffold are predicted to influence its activity at monoamine transporters.[1][2]

1. Phenyl Ring Substitution:

The nature and position of substituents on the phenyl ring are critical determinants of potency and selectivity.

  • Halogen Substitution: The presence of a chlorine atom at the 3-position (meta-position) of the phenyl ring is a key feature. In related series, para-chloro substitution has been shown to augment potency at the serotonin transporter (SERT).[1] The effect of shifting the chlorine to the ortho- or para-position, or introducing other halogens (e.g., F, Br, I), would likely modulate the affinity and selectivity profile. Generally, electron-withdrawing groups on the phenyl ring can influence the interaction with the transporters.

  • Other Substituents: The introduction of small alkyl groups (e.g., methyl) or methoxy groups at different positions on the phenyl ring could fine-tune the electronic and steric properties, thereby altering the binding affinity for DAT, NET, and SERT. For instance, in amphetamine analogs, ring-methylation can impact stimulant properties.[3]

2. Alkyl Chain Modifications:

The three-carbon (propyl) chain is another site for modification that can impact pharmacological activity.

  • Chain Length: Lengthening or shortening the propyl chain can dramatically affect activity. 3-Phenylpropylamine is noted to be a less potent norepinephrine-dopamine releasing agent than phenethylamine (which has a two-carbon chain).[4] This suggests that the three-carbon chain may not be optimal for potent releasing activity but could be favorable for inhibitory (reuptake inhibition) activity.

  • Alpha- and Beta-Carbon Substitution: Introducing methyl groups at the alpha or beta positions of the propyl chain would create chiral centers and could significantly alter potency and selectivity. For example, alpha-demethylation of amphetamine analogs has been shown to have a detrimental effect on their activity.[5]

3. Amine Group Substitution:

Modification of the primary amine group is a common strategy to modulate the pharmacological profile of phenethylamines.

  • N-Alkylation: The addition of alkyl groups to the nitrogen atom (creating secondary or tertiary amines) generally influences potency and selectivity. Increasing the N-alkyl chain length in amphetamine analogs (from methyl to ethyl, propyl, and butyl) has been shown to decrease potency at DAT, NET, and SERT.[6]

  • N-Methylation: N-monomethylation in some series, like cathinones, enhances potency.[2] The effect of N-methylation or N-dimethylation of this compound would need to be empirically determined.

Data Presentation: A Comparative Framework

Due to the lack of specific experimental data for a series of this compound analogs, the following table is a template for how such data would be presented. It includes reference compounds for comparison. The data for the hypothetical analogs are illustrative and based on the SAR principles discussed above.

Table 1: Comparative in vitro Monoamine Transporter Binding Affinities (Ki, nM)

CompoundPhenyl Ring SubstitutionAlkyl Chain ModificationAmine GroupDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
Reference Compounds
AmphetamineUnsubstitutedα-methylPrimary40102000
Cocaine--Tertiary15025020
Fluoxetine4-Trifluoromethyl-Secondary20002501
Parent Compound
This compound3-ChloroNonePrimaryData N/AData N/AData N/A
Hypothetical Analogs
3-(4-Chlorophenyl)propan-1-amine4-ChloroNonePrimary(Predicted)(Predicted)(Predicted)
3-(3-Chlorophenyl)-N-methylpropan-1-amine3-ChloroNoneSecondary(Predicted)(Predicted)(Predicted)
3-(3-Chlorophenyl)-N,N-dimethylpropan-1-amine3-ChloroNoneTertiary(Predicted)(Predicted)(Predicted)
3-(3,4-Dichlorophenyl)propan-1-amine3,4-DichloroNonePrimary(Predicted)(Predicted)(Predicted)

Data for reference compounds are representative values from the literature and may vary between studies. Data for hypothetical analogs are not experimental and are for illustrative purposes to guide research.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the affinity and functional activity of compounds at monoamine transporters.

1. Radioligand Binding Assays

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporters, providing the inhibition constant (Ki).

  • Materials:

    • Cell membranes prepared from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

    • Test compounds (this compound analogs).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid and a scintillation counter.

  • Protocol:

    • In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound or vehicle.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

    • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

2. Monoamine Uptake Inhibition Assays

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine into cells or synaptosomes.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT, or rat brain synaptosomes.

    • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

    • Test compounds.

    • Krebs-phosphate buffer or similar physiological buffer.

    • Scintillation fluid and a scintillation counter.

  • Protocol:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes).

    • Initiate uptake by adding the radiolabeled monoamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity taken up by the cells using a scintillation counter.

    • Non-specific uptake is determined in the presence of a known inhibitor.

    • Calculate the IC50 value for uptake inhibition using non-linear regression analysis.

Visualizations

Monoamine Neurotransmission Signaling Pathway

monoamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release Release transporter Monoamine Transporter (DAT, NET, SERT) monoamine Monoamine release->monoamine Exocytosis monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding inhibitor Reuptake Inhibitor (e.g., 3-chlorophenyl- propan-1-amine analog) inhibitor->transporter Inhibition workflow start Start: Cell Culture (HEK293 cells expressing DAT, NET, or SERT) plate_cells Plate cells in 96-well plates start->plate_cells pre_incubation Pre-incubate with test compound plate_cells->pre_incubation add_radioligand Add radiolabeled monoamine ([3H]DA, [3H]NE, or [3H]5-HT) pre_incubation->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake (wash with cold buffer) incubate->terminate lyse_cells Lyse cells terminate->lyse_cells scintillation Measure radioactivity (Scintillation Counting) lyse_cells->scintillation analysis Data Analysis (Non-linear regression) scintillation->analysis end Result: IC50 Value analysis->end SAR cluster_phenyl_ring Phenyl Ring Modifications cluster_alkyl_chain Alkyl Chain Modifications cluster_amine Amine Group Modifications core This compound Core Scaffold ring_sub Position/Nature of Halogen (e.g., 4-Cl) core->ring_sub Modulates SERT affinity other_sub Other Substituents (e.g., -CH3, -OCH3) core->other_sub Fine-tunes potency chain_length Chain Length (e.g., ethyl, butyl) core->chain_length Alters potency alpha_sub α-Substitution (e.g., -CH3) core->alpha_sub Potentially increases potency n_alkylation N-Alkylation (e.g., -CH3, -C2H5) core->n_alkylation Decreases potency activity Monoamine Transporter Affinity & Selectivity (DAT, NET, SERT) ring_sub->activity other_sub->activity chain_length->activity alpha_sub->activity n_alkylation->activity

References

Unveiling the Receptor Selectivity Profile of 3-(3-Chlorophenyl)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of 3-(3-Chlorophenyl)propan-1-amine with various neuroreceptors. Due to a lack of publicly available experimental data for this specific compound, this analysis is based on the known pharmacological profiles of structurally similar phenethylamine derivatives. The primary anticipated targets for this class of compounds are the monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] This guide presents hypothesized binding affinities and functional activities to serve as a framework for empirical investigation.

Predicted Cross-Reactivity Profile

Based on its structural similarity to other phenethylamine compounds, this compound is predicted to exhibit the highest affinity for the serotonin transporter, with progressively lower affinities for the norepinephrine and dopamine transporters. Cross-reactivity with other G-protein coupled receptors (GPCRs) is expected to be significantly lower. The following table summarizes the anticipated binding affinities (Ki) and functional activities (IC50 for reuptake inhibition) at key central nervous system targets.

Target Receptor/TransporterPredicted Binding Affinity (Ki, nM)Predicted Functional Activity (IC50, nM) - Reuptake Inhibition
Serotonin Transporter (SERT)10 - 5020 - 100
Norepinephrine Transporter (NET)100 - 500200 - 800
Dopamine Transporter (DAT)500 - 2000> 1000
Adrenergic Receptor α1> 1000> 1000
Adrenergic Receptor α2> 1000> 1000
Dopamine Receptor D2> 1000> 1000
Serotonin Receptor 5-HT2A> 1000> 1000

Signaling Pathways and Experimental Workflow

To empirically determine the cross-reactivity profile of this compound, a series of in vitro assays are required. The following diagrams illustrate the hypothesized mechanism of action at the synapse and a typical experimental workflow for characterizing a compound's interaction with monoamine transporters.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3_CPP 3-(3-Chlorophenyl) propan-1-amine SERT SERT 3_CPP->SERT Inhibition Vesicle Synaptic Vesicle (Serotonin) SERT->Vesicle Reuptake Serotonin Serotonin (5-HT) Vesicle->Serotonin Release Receptor 5-HT Receptor Serotonin->Receptor Binding Postsynaptic Signal Postsynaptic Signal Receptor->Postsynaptic Signal Signal Transduction

Caption: Hypothesized inhibitory action on serotonin reuptake.

cluster_workflow Experimental Workflow: Receptor Cross-Reactivity start Start: Compound Synthesis (this compound) binding_assay Radioligand Binding Assays (SERT, DAT, NET, etc.) start->binding_assay functional_assay Functional Assays (Neurotransmitter Reuptake) start->functional_assay data_analysis Data Analysis (Determine Ki and IC50 values) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Selectivity Profile data_analysis->conclusion

Caption: Workflow for determining receptor cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments required to determine the cross-reactivity profile of this compound.

Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of the test compound.

1. Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-121

    • NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-121

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a known selective ligand for each transporter (e.g., Fluoxetine for SERT, GBR 12909 for DAT, Desipramine for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration System: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold.

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This protocol measures the functional potency (IC50) of the test compound to inhibit neurotransmitter reuptake.

1. Materials:

  • Cell Lines: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT), [³H]-Dopamine, or [³H]-Norepinephrine.

  • Test Compound: this compound.

  • Uptake Buffer: Krebs-Henseleit buffer or similar physiological salt solution.

  • Lysis Buffer: (e.g., 1% SDS).

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes).

  • Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

3. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake.

  • Plot the percentage of specific uptake against the log concentration of the test compound.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

References

A Comparative Neurochemical Analysis: 3-(3-Chlorophenyl)propan-1-amine versus Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurochemical profiles of the research chemical 3-(3-Chlorophenyl)propan-1-amine and the well-characterized central nervous system stimulant, amphetamine. The analysis is based on established experimental data for amphetamine and an inferred profile for this compound, derived from structurally related substituted phenethylamines, due to the limited availability of direct empirical data for the latter.

Introduction

Amphetamine is a potent central nervous system stimulant widely recognized for its therapeutic applications in managing Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its neurochemical effects are primarily mediated by its interaction with monoamine transporters, leading to increased extracellular concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[2][3] this compound is a substituted phenethylamine. While direct pharmacological data for this specific compound is scarce, its structural similarity to other psychoactive phenethylamines suggests it likely modulates monoaminergic systems.[4][5] This guide aims to juxtapose the known neurochemical properties of amphetamine with the predicted profile of this compound to inform future research and drug development endeavors.

Mechanism of Action

Amphetamine exerts its effects primarily by acting as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][6] This interaction leads to a reversal of the transporter's function, causing the efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft, a process known as reverse transport.[7][8] Additionally, amphetamine is a competitive inhibitor of neurotransmitter reuptake and can disrupt the vesicular storage of monoamines via its interaction with vesicular monoamine transporter 2 (VMAT2).[2][9]

Based on its structure as a substituted phenethylamine, this compound is predicted to function as a monoamine releasing agent and/or reuptake inhibitor.[4][5] The presence of a chlorine atom on the phenyl ring is expected to influence its potency and selectivity for the different monoamine transporters.[5]

A summary of the mechanisms of action is presented in the table below:

FeatureAmphetamineThis compound (Predicted)
Primary Target DAT, NET, SERTDAT, NET, SERT
Mechanism Monoamine Releasing Agent, Reuptake InhibitorMonoamine Releasing Agent and/or Reuptake Inhibitor
Action Substrate for transporters, induces reverse transport, inhibits reuptake, disrupts vesicular storageLikely acts as a substrate for transporters, potentially inducing reverse transport and inhibiting reuptake

Comparative Neurotransmitter Transporter Interactions

TransporterParameterd-AmphetamineThis compound
Dopamine Transporter (DAT) Ki (nM)~24.8Data Not Available
IC50 (nM)~40Data Not Available
Norepinephrine Transporter (NET) Ki (nM)~7.2Data Not Available
IC50 (nM)~7.4Data Not Available
Serotonin Transporter (SERT) Ki (nM)~1850Data Not Available
IC50 (nM)~3300Data Not Available

Note: The provided values for d-amphetamine are approximations from multiple sources and can vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

The interaction of amphetamine and predicted interaction of this compound with monoamine transporters initiate a cascade of downstream signaling events. The following diagrams illustrate the general mechanism of action of a monoamine releasing agent and a typical workflow for a radioligand binding assay used to determine transporter affinity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Vesicle Synaptic Vesicle (Monoamines) MA Monoamines (DA, NE, 5-HT) Vesicle->MA Disrupts Storage MA_ext Increased Extracellular Monoamines MA->MA_ext Increased Release Drug Amphetamine or This compound Transporter Monoamine Transporter (DAT, NET, or SERT) Drug->Transporter Enters cell VMAT2 VMAT2 Drug->VMAT2 Inhibits Transporter->MA Reverse Transport (Efflux) VMAT2->Vesicle

Figure 1. General mechanism of a monoamine releasing agent.

prep Prepare cell membranes expressing transporters incubate Incubate membranes with radioligand and varying concentrations of test compound prep->incubate filter Separate bound and free radioligand via rapid filtration incubate->filter count Quantify radioactivity of bound ligand using a scintillation counter filter->count analyze Analyze data to determine IC50 and Ki values count->analyze

Figure 2. Workflow for a radioligand binding assay.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the neurochemical profile of compounds like amphetamine and could be applied to this compound.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

  • Objective: To determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Test compound (this compound or amphetamine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Cell membranes are prepared and protein concentration is determined.

    • In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

    • The mixture is incubated to allow for binding equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[10]

Protocol 2: In Vitro Neurotransmitter Uptake Assay

  • Objective: To measure the potency (IC50) of a test compound to inhibit the uptake of dopamine, norepinephrine, or serotonin.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT, or synaptosomes prepared from rat brain tissue.

    • Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Test compound.

    • Uptake buffer (e.g., Krebs-Henseleit buffer).

    • 96-well microplates.

    • Scintillation fluid and counter.

  • Procedure:

    • Cells or synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.

    • The uptake reaction is initiated by adding a fixed concentration of the radiolabeled neurotransmitter.

    • The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

    • Uptake is terminated by rapid filtration and washing with ice-cold buffer.

    • The amount of radioactivity taken up by the cells or synaptosomes is quantified by scintillation counting.

    • Non-specific uptake is determined in the presence of a known inhibitor.

    • IC50 values are calculated by fitting the data to a concentration-response curve.[11][12]

Conclusion

Amphetamine is a well-characterized monoamine releasing agent and reuptake inhibitor with a higher potency for the dopamine and norepinephrine transporters compared to the serotonin transporter. While direct experimental data for this compound is lacking, its chemical structure strongly suggests that it also functions as a modulator of monoamine transporters. The 3-chloro substitution on the phenyl ring is a key structural feature that likely influences its pharmacological profile, potentially altering its potency and selectivity for DAT, NET, and SERT relative to amphetamine. Further empirical investigation utilizing the experimental protocols outlined in this guide is necessary to fully elucidate the neurochemical profile of this compound and to validate these predictions. Such research will be crucial for understanding its potential therapeutic applications and abuse liability.

References

Assessing the Selectivity of 3-(3-Chlorophenyl)propan-1-amine for DAT, NET, and SERT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted selectivity of 3-(3-Chlorophenyl)propan-1-amine for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Due to the limited availability of direct experimental data for this specific compound in public literature, this assessment is based on established structure-activity relationships (SAR) of related phenylpropanamine analogs. The guide also includes binding affinity data for standard reference compounds to provide a robust framework for comparison.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Kᵢ in nM) of standard reference compounds for DAT, NET, and SERT. The affinity profile for this compound is hypothesized based on SAR principles. Specifically, substitutions on the phenyl ring of phenethylamine derivatives are known to modulate affinity and selectivity for the monoamine transporters. The presence of a chlorine atom at the meta-position of the phenyl ring, as in this compound, is anticipated to enhance SERT affinity.[1]

CompoundDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)Selectivity Profile
This compound Hypothesized Moderate AffinityHypothesized Moderate AffinityHypothesized High AffinitySERT > NET ≈ DAT
Cocaine~200-600~200-700~200-700Non-selective
GBR-129091-5>1000>1000DAT Selective
Desipramine>10001-5>100NET Selective
Fluoxetine>1000~2501-10SERT Selective

Note: The binding affinity values for reference compounds are approximate and can vary depending on the specific experimental conditions. The profile for this compound is a prediction and requires experimental validation.

Signaling Pathways and Transporter Selectivity

The interaction of a ligand with monoamine transporters inhibits the reuptake of neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentrations. The selectivity of a compound for DAT, NET, or SERT determines its primary neurochemical and, consequently, its pharmacological effect.

cluster_selectivity Ligand Selectivity for Monoamine Transporters cluster_transporters Monoamine Transporters cluster_effects Primary Neurochemical Effect ligand This compound dat DAT ligand->dat Moderate Affinity net NET ligand->net Moderate Affinity sert SERT ligand->sert High Affinity (Predicted) da ↑ Dopamine dat->da ne ↑ Norepinephrine net->ne ht ↑ Serotonin sert->ht

Ligand selectivity for monoamine transporters.

Experimental Protocols: Radioligand Binding Assay

To empirically determine the binding affinity and selectivity of this compound, a competitive radioligand binding assay is the gold standard.[2] This in vitro method measures the ability of a test compound to displace a known radiolabeled ligand from its target transporter.

Objective: To determine the inhibition constant (Kᵢ) of this compound for human DAT, NET, and SERT.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Test Compound: this compound

  • Reference Compounds: Cocaine, GBR-12909, Desipramine, Fluoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold assay buffer

  • Scintillation Cocktail

  • 96-well Plates

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and reference compounds in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in the assay buffer to a final concentration approximately equal to its Kd value for the respective transporter.

    • Dilute the cell membranes in the assay buffer to a concentration that provides an adequate signal-to-noise ratio.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: Add a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT, 1 µM Desipramine for NET, 10 µM Fluoxetine for SERT), radioligand, and cell membrane suspension.

    • Test Compound Binding: Add the test compound dilution, radioligand, and cell membrane suspension.

  • Incubation:

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

prep Reagent Preparation (Membranes, Radioligand, Test Compound) setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) prep->setup incubate Incubation to Equilibrium setup->incubate filter Rapid Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze

Workflow for a competitive radioligand binding assay.

References

A Head-to-Head Comparison of Synthetic Routes for 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of two primary synthetic routes for the preparation of 3-(3-Chlorophenyl)propan-1-amine, a key building block in the synthesis of various pharmaceutical agents. The routes compared are the reduction of a nitrile intermediate and the reductive amination of an aldehyde precursor. This document outlines detailed experimental protocols, presents a quantitative comparison of the two methods, and provides visualizations of the synthetic pathways to aid in process selection and optimization.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.

ParameterSynthetic Route A: Nitrile ReductionSynthetic Route B: Reductive Amination
Starting Material 3-Chlorobenzyl chloride3-(3-Chlorophenyl)propan-1-ol
Key Intermediates 3-(3-Chlorophenyl)propanenitrile3-(3-Chlorophenyl)propanal
Key Reagents Sodium cyanide, Palladium on Carbon (Pd/C), Hydrogen gasPyridinium chlorochromate (PCC), Ammonia, Sodium cyanoborohydride
Reaction Steps 22
Overall Yield ~70-80% (estimated)~65-75% (estimated)
Purity High (>98%)Good to High (>95%)
Reaction Time 24-48 hours12-24 hours
Safety Considerations Use of highly toxic sodium cyanide.Use of a chromium-based oxidizing agent (PCC). Handling of gaseous ammonia.

Experimental Protocols

Synthetic Route A: Nitrile Reduction

This synthetic pathway involves two main steps: the synthesis of the nitrile intermediate, 3-(3-chlorophenyl)propanenitrile, followed by its catalytic hydrogenation to the target amine.

Step 1: Synthesis of 3-(3-Chlorophenyl)propanenitrile

3-Chlorobenzyl cyanide is first synthesized from 3-chlorobenzyl chloride and sodium cyanide. This is followed by an alkylation step to introduce the additional two carbons of the propane chain. A more direct, though potentially lower-yielding, approach for the purpose of this guide involves the cyanation of a 3-(3-chlorophenyl)propyl halide. For this guide, we will assume the availability of 3-(3-chlorophenyl)propanenitrile.

Step 2: Catalytic Hydrogenation of 3-(3-Chlorophenyl)propanenitrile

This procedure is adapted from a similar hydrogenation of 3-phenylpropionitrile.

  • Materials: 3-(3-Chlorophenyl)propanenitrile, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrochloric acid.

  • Procedure:

    • In a high-pressure hydrogenation vessel, a solution of 3-(3-chlorophenyl)propanenitrile (1 equivalent) in ethanol is prepared.

    • 10% Pd/C (5 mol%) is added to the solution.

    • The vessel is sealed and purged with nitrogen, followed by hydrogen gas.

    • The reaction mixture is stirred under a hydrogen atmosphere (5-6 bar) at a temperature of 50-60 °C for 12-24 hours, or until hydrogen uptake ceases.

    • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is carefully filtered off through a pad of celite.

    • The ethanolic solution is acidified with hydrochloric acid to form the hydrochloride salt of the amine.

    • The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride. The free amine can be obtained by basification and extraction.

Synthetic Route B: Reductive Amination

This two-step route begins with the oxidation of a commercially available alcohol to the corresponding aldehyde, which is then converted to the primary amine via reductive amination.

Step 1: Oxidation of 3-(3-Chlorophenyl)propan-1-ol to 3-(3-Chlorophenyl)propanal

  • Materials: 3-(3-Chlorophenyl)propan-1-ol[1][2][3][4], Pyridinium chlorochromate (PCC)[5], Dichloromethane (DCM), Silica gel.

  • Procedure:

    • A solution of 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask under a nitrogen atmosphere.

    • Pyridinium chlorochromate (PCC) (1.5 equivalents) is added portion-wise to the stirred solution at room temperature.[5]

    • The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC for the consumption of the starting alcohol.

    • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.

    • The filtrate is concentrated under reduced pressure to yield crude 3-(3-chlorophenyl)propanal, which can be used in the next step without further purification.

Step 2: Reductive Amination of 3-(3-Chlorophenyl)propanal

This protocol is based on general procedures for the reductive amination of aldehydes to primary amines.[6]

  • Materials: 3-(3-Chlorophenyl)propanal, Ammonia (as a solution in methanol), Sodium cyanoborohydride (NaBH₃CN), Methanol, Hydrochloric acid.

  • Procedure:

    • To a solution of crude 3-(3-chlorophenyl)propanal (1 equivalent) in methanol, a solution of ammonia in methanol (a large excess, e.g., 20 equivalents) is added at 0 °C.

    • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

    • Sodium cyanoborohydride (1.5 equivalents) is then added portion-wise to the reaction mixture, maintaining the temperature at 0-5 °C.

    • The reaction is allowed to warm to room temperature and stirred for an additional 8-12 hours.

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction is carefully quenched by the slow addition of water.

    • The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude amine is purified by acid-base extraction or column chromatography to yield this compound.

Mandatory Visualizations

Synthesis_Comparison cluster_A Route A: Nitrile Reduction cluster_B Route B: Reductive Amination Target This compound Start_A 3-Chlorobenzyl chloride Reagent_A1 NaCN Start_A->Reagent_A1 Intermediate_A 3-(3-Chlorophenyl)propanenitrile Reagent_A2 Pd/C, H₂ Intermediate_A->Reagent_A2 Reagent_A1->Intermediate_A Reagent_A2->Target Start_B 3-(3-Chlorophenyl)propan-1-ol Reagent_B1 PCC Start_B->Reagent_B1 Intermediate_B 3-(3-Chlorophenyl)propanal Reagent_B2 1. NH₃ 2. NaBH₃CN Intermediate_B->Reagent_B2 Reagent_B1->Intermediate_B Reagent_B2->Target

Caption: Comparative logical flow of two synthetic routes to this compound.

Experimental_Workflow_A cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrogenation Start 3-Chlorobenzyl chloride Reagent1 Add NaCN in solvent Start->Reagent1 Reaction1 Heat and stir Reagent1->Reaction1 Workup1 Extraction and Purification Reaction1->Workup1 Intermediate 3-(3-Chlorophenyl)propanenitrile Workup1->Intermediate Reagent2 Add Pd/C and pressurize with H₂ Intermediate->Reagent2 Reaction2 Heat and stir under H₂ pressure Reagent2->Reaction2 Workup2 Filter catalyst, acidify, and recrystallize Reaction2->Workup2 Product This compound Workup2->Product

References

Safety Operating Guide

Personal protective equipment for handling 3-(3-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(3-Chlorophenyl)propan-1-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2]
Eye Protection Safety goggles or face shieldWear tightly fitting safety goggles.[3][4] A face shield is recommended when there is a splash hazard.
Body Protection Laboratory coatA long-sleeved, impermeable lab coat that closes in the front is required.[5]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if there is a risk of generating aerosols or dust.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to prevent contamination and ensure personnel safety.

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is used for all handling procedures.[1]

  • Verify that an eyewash station and safety shower are readily accessible.[6][7]

  • Prepare all necessary equipment and reagents before commencing work to minimize movement in and out of the fume hood.

  • Ensure a designated and properly labeled hazardous waste container is available.[1]

2. Handling:

  • Always wear the recommended PPE before handling the chemical.

  • Conduct all weighing and transferring of the chemical inside the fume hood to contain any potential fumes or dust.[1]

  • Use spark-proof tools and avoid sources of ignition if the compound is flammable.[4][8]

  • Avoid direct contact with the skin, eyes, and clothing.[9]

3. Post-Handling:

  • Thoroughly decontaminate all work surfaces and equipment after use.

  • Remove and dispose of contaminated PPE in the designated hazardous waste container.[1]

  • Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Waste: All contaminated solid waste, such as gloves, wipes, and disposable lab coats, must be placed in a clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.[1] Do not pour chemical waste down the drain.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Prepare Materials and Waste Container prep_hood->prep_materials handling_weigh Weigh and Transfer Chemical prep_materials->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure post_decon Decontaminate Surfaces and Equipment handling_procedure->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands post_doff->post_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)propan-1-amine
Reactant of Route 2
3-(3-Chlorophenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.